molecular formula C17H17ClN2O B12420651 Etifoxine-d5

Etifoxine-d5

Cat. No.: B12420651
M. Wt: 305.8 g/mol
InChI Key: IBYCYJFUEJQSMK-UPKDRLQUSA-N
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Description

Etifoxine-d5 is a useful research compound. Its molecular formula is C17H17ClN2O and its molecular weight is 305.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

305.8 g/mol

IUPAC Name

6-chloro-N-ethyl-4-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-1H-3,1-benzoxazin-2-imine

InChI

InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/i4D,5D,6D,7D,8D

InChI Key

IBYCYJFUEJQSMK-UPKDRLQUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C3=C(C=CC(=C3)Cl)NC(=NCC)O2)C)[2H])[2H]

Canonical SMILES

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Etifoxine-d5: A Technical Guide to Synthesis, Characterization, and Application as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of Etifoxine-d5 as an internal standard in analytical studies. This document details the methodologies for its preparation and the analytical techniques for its characterization, and explores the mechanism of action of its parent compound, Etifoxine.

Introduction

Etifoxine is a non-benzodiazepine anxiolytic and anticonvulsant drug that exerts its effects through a dual mechanism involving the modulation of GABA-A receptors.[1][2] In quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for achieving high accuracy and precision.[3][4] this compound, a deuterated analog of Etifoxine, serves as an ideal internal standard for the quantification of Etifoxine in various biological matrices. Its chemical and physical properties are nearly identical to those of Etifoxine, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by a mass spectrometer, enabling reliable correction for matrix effects and variations in instrument response.[5][6]

Synthesis of this compound

The synthesis of this compound involves the selective replacement of five hydrogen atoms with deuterium atoms on the phenyl ring of the Etifoxine molecule.[5] While specific proprietary synthesis protocols may vary, a common and effective method is through a catalyzed hydrogen-deuterium exchange reaction.

Experimental Protocol: Hydrogen-Deuterium Exchange

This protocol describes a general method for the deuteration of the aromatic ring of Etifoxine.

Materials:

  • Etifoxine

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Platinum on carbon (Pt/C, 5%) catalyst

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Etifoxine in the anhydrous solvent.

  • Catalyst Addition: Carefully add the Pt/C catalyst to the solution.

  • Deuterium Source: Add an excess of deuterium oxide to the reaction mixture.

  • Reaction Conditions: The reaction mixture is stirred vigorously at an elevated temperature (e.g., 80-100 °C) for an extended period (e.g., 24-48 hours) to facilitate the exchange of aromatic protons with deuterium.

  • Monitoring: The progress of the reaction can be monitored by taking small aliquots, quenching them, and analyzing by LC-MS to check for the desired mass shift.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed under reduced pressure. The resulting residue is then purified using an appropriate technique, such as column chromatography on silica gel, to yield pure this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the incorporation of deuterium atoms by observing the increase in the molecular weight of the compound.

Table 1: Mass Spectrometry Data for Etifoxine and this compound

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
EtifoxineC₁₇H₁₇ClN₂O300.1029301.1102
This compoundC₁₇H₁₂D₅ClN₂O305.1344306.1417

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The transitions from the protonated molecular ion [M+H]⁺ to characteristic product ions are monitored.

      • Etifoxine: m/z 301.1 -> [specific product ions]

      • This compound: m/z 306.1 -> [corresponding shifted product ions]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule and the location of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring will be absent or significantly reduced in intensity. The ¹³C NMR spectrum will show the presence of all carbon atoms, with the signals for the deuterated carbons potentially showing a slight upfield shift and a change in multiplicity due to C-D coupling.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Etifoxine

¹H NMR Chemical Shift (ppm) Multiplicity Integration
Phenyl-H7.2-7.5m5H
Benzoxazine-H6.8-7.1m3H
-CH₂- (ethyl)3.3-3.5q2H
-CH₃ (ring)1.6s3H
-CH₃ (ethyl)1.2t3H
¹³C NMR Chemical Shift (ppm)
Phenyl C125-145
Benzoxazine C115-150
C=N~160
C-O~80
-CH₂- (ethyl)~40
-CH₃ (ring)~25
-CH₃ (ethyl)~14

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. For this compound, the signals for the phenyl protons would be absent, and the corresponding carbon signals in the ¹³C NMR would be attenuated and may appear as multiplets due to C-D coupling.

Use as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of Etifoxine in biological samples.[3]

Experimental Workflow for Quantitative Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for the quantitative analysis of Etifoxine using this compound as an internal standard.

Mechanism of Action of Etifoxine

Etifoxine's anxiolytic effects are mediated through a unique dual mechanism that enhances GABAergic neurotransmission.[1][7]

  • Direct Allosteric Modulation of GABA-A Receptors: Etifoxine binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site, specifically on the β2 or β3 subunits.[8][9] This binding directly potentiates the action of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition.

  • Indirect Modulation via Neurosteroid Synthesis: Etifoxine also binds to the translocator protein (TSPO) located on the outer mitochondrial membrane.[1][2] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone. These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, further enhancing the inhibitory effects of GABA.

Signaling Pathway of Etifoxine

G cluster_0 Direct Pathway cluster_1 Indirect Pathway Etifoxine Etifoxine GABA_A GABA-A Receptor (β2/β3 subunits) Etifoxine->GABA_A Binds to Cl_Influx ↑ Chloride Influx GABA_A->Cl_Influx Potentiates GABA action Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Etifoxine2 Etifoxine TSPO Mitochondrial TSPO Etifoxine2->TSPO Binds to Neurosteroids ↑ Neurosteroid Synthesis (e.g., Allopregnanolone) TSPO->Neurosteroids Stimulates GABA_A2 GABA-A Receptor Neurosteroids->GABA_A2 Positive Allosteric Modulation GABA_A2->Cl_Influx

Caption: Dual mechanism of action of Etifoxine.

References

Deuterium Labeling of Etifoxine for Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the rationale, methodology, and analysis involved in the deuterium labeling of Etifoxine for pharmacokinetic (PK) studies. Etifoxine, a non-benzodiazepine anxiolytic, possesses a dual mechanism of action, modulating GABA-A receptors both directly and indirectly through the synthesis of neurosteroids. Deuterium labeling is a strategic modification to improve the drug's metabolic profile, potentially leading to an enhanced pharmacokinetic and pharmacodynamic profile. This document details the known pharmacokinetic parameters of Etifoxine and its deuterated analog, GRX-917, outlines experimental protocols for pharmacokinetic analysis, and presents relevant signaling pathways.

Introduction: The Rationale for Deuterium Labeling

Etifoxine is a therapeutic agent used for anxiety disorders.[1][2] It is rapidly absorbed and metabolized in the liver, with one of its metabolites, diethyl-etifoxine, also being active.[3][4][5] The relatively short half-life of Etifoxine (approximately 6 hours) necessitates multiple daily doses.[5]

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, can alter the pharmacokinetic properties of a drug.[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can lead to:

  • Reduced metabolic rate: Leading to a longer plasma half-life.

  • Increased drug exposure (AUC): Potentially allowing for lower or less frequent dosing.

  • Altered metabolite profile: Potentially reducing the formation of unwanted metabolites.

A deuterated version of Etifoxine, known as GRX-917, has been developed to leverage these potential advantages and is currently in clinical development.[8][9]

Mechanism of Action of Etifoxine

Etifoxine exerts its anxiolytic effects through a dual mechanism that enhances GABAergic neurotransmission[1][2][3]:

  • Direct Allosteric Modulation of GABA-A Receptors: Etifoxine binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site, potentiating the effect of GABA.[3][10]

  • Indirect Modulation via Neurosteroid Synthesis: Etifoxine binds to the translocator protein (TSPO) on the outer mitochondrial membrane, which stimulates the synthesis of neurosteroids such as allopregnanolone.[4][10] These neurosteroids are potent positive allosteric modulators of the GABA-A receptor.

This dual action contributes to its therapeutic effects while potentially offering a different side-effect profile compared to benzodiazepines.

Signaling Pathway of Etifoxine

Etifoxine_Mechanism cluster_neuron Neuron cluster_mitochondrion Mitochondrion Etifoxine Etifoxine GABA_A GABA-A Receptor Etifoxine->GABA_A Direct Allosteric Modulation TSPO TSPO Etifoxine->TSPO Binding Chloride_Channel Cl- Channel Opening GABA_A->Chloride_Channel Hyperpolarization Neuronal Hyperpolarization (Anxiolytic Effect) Chloride_Channel->Hyperpolarization Neurosteroids Neurosteroid Synthesis (e.g., Allopregnanolone) TSPO->Neurosteroids Cholesterol Cholesterol Cholesterol->TSPO Neurosteroids->GABA_A Indirect Positive Allosteric Modulation

Caption: Dual mechanism of action of Etifoxine.

Pharmacokinetic Profile: Etifoxine vs. Deuterated Etifoxine (GRX-917)

Deuterium labeling has been shown to significantly alter the pharmacokinetic profile of Etifoxine. The following table summarizes the key pharmacokinetic parameters for both compounds.

ParameterEtifoxineDeuterated Etifoxine (GRX-917)Reference
Half-life (t½) ~6 hours>12 hours[5], GABA Therapeutics Presentation
Active Metabolite Half-life (t½) ~20 hours (diethyl-etifoxine)Data not publicly available[5]
Bioavailability ~90%Data not publicly available[5]
Time to Maximum Concentration (Tmax) 2-3 hoursData not publicly available[3][4]
Plasma Protein Binding 88-95%Data not publicly available[3]
Typical Daily Dose in Studies 150-200 mg60 mgGABA Therapeutics Presentation

Experimental Protocols for Pharmacokinetic Studies

This section outlines a general workflow for a pharmacokinetic study comparing Etifoxine and its deuterated analog.

Synthesis of Deuterated Etifoxine

Detailed experimental protocols for the synthesis of GRX-917 are proprietary. However, a general approach to deuterium labeling of small molecules often involves:

  • Use of Deuterated Reagents: Incorporating deuterium at specific positions by using deuterated starting materials or reagents in the synthetic pathway.

  • H/D Exchange Reactions: Exposing the parent molecule or a synthetic intermediate to a deuterium source (e.g., D₂O, D₂ gas) in the presence of a catalyst (e.g., palladium on carbon) to exchange specific hydrogen atoms for deuterium.

The isotopic purity of the final deuterated compound would be determined using techniques such as mass spectrometry or NMR spectroscopy.

Pharmacokinetic Study Design

A typical crossover study design in healthy volunteers or an animal model (e.g., Sprague-Dawley rats) would be appropriate.

  • Subjects/Animals: A cohort of subjects or animals would be randomly assigned to receive either Etifoxine or deuterated Etifoxine in the first period.

  • Dosing: A single oral dose of each compound would be administered.

  • Washout Period: A sufficient washout period between dosing periods is necessary to ensure complete elimination of the drug from the previous period.

  • Blood Sampling: Blood samples would be collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to capture the absorption, distribution, and elimination phases.

Workflow for a Comparative Pharmacokinetic Study

PK_Workflow cluster_study_design Study Design cluster_sampling_processing Sample Collection and Processing cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing_E Dosing: Etifoxine Washout Washout Period Dosing_E->Washout Dosing_D Dosing: Deuterated Etifoxine Blood_Sampling Serial Blood Sampling Dosing_D->Blood_Sampling Washout->Dosing_D Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling Data_Acquisition->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calculation

References

Technical Guide: Chemical and Physical Properties of Etifoxine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of Etifoxine-d5, a deuterated analog of the anxiolytic and neuroprotective agent Etifoxine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical Identity and Properties

This compound is a stable isotope-labeled version of Etifoxine, where five hydrogen atoms on the phenyl ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Etifoxine in biological matrices, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.[1]

PropertyValueSource(s)
IUPAC Name 6-chloro-N-ethyl-4-methyl-4-(phenyl-d5)-4H-3,1-benzoxazin-2-amine[]
Synonyms 2-Ethylamino-6-chloro-4-methyl-4-(phenyl-d5)-4H-3,1-benzoxazine; Etifoxin-d5; HOE 36-801-d5[]
CAS Number 1346598-10-4[][3][4][5]
Molecular Formula C₁₇H₁₂D₅ClN₂O[][4][5][6]
Molecular Weight 305.82 g/mol [][6]
Appearance Off-white solid[]
Purity >95%[]
Storage Conditions -20°C under an inert atmosphere[]

Physical and Chemical Data

PropertyValue (Etifoxine)Value (this compound)Source(s)
Melting Point 90-92 °CNot explicitly reported; expected to be similar to Etifoxine.[7]
Solubility Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Water (Slightly)Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Water (Slightly)[]
pKa Not explicitly reported.Not explicitly reported.
logP Not explicitly reported.Not explicitly reported.

Experimental Protocols

Synthesis

A detailed, publicly available protocol for the synthesis of this compound is not available. However, the general approach involves a hydrogen-deuterium exchange reaction on the aromatic phenyl ring of Etifoxine. This is typically achieved using a deuterium source, such as deuterated water (D₂O) or a deuterated acid, often in the presence of a metal catalyst.

A plausible synthetic workflow is outlined below:

G General Synthetic Workflow for this compound Etifoxine Etifoxine Reaction Hydrogen-Deuterium Exchange Reaction Etifoxine->Reaction DeuteriumSource Deuterium Source (e.g., D2O, D2SO4) DeuteriumSource->Reaction Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Etifoxine_d5 This compound Characterization->Etifoxine_d5

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: Etifoxine is dissolved in a suitable solvent. A deuterium source (e.g., D₂O) and a catalyst (e.g., Palladium on carbon) are added to the reaction mixture.

  • Reaction Conditions: The mixture is heated under an inert atmosphere for a specified period to facilitate the exchange of hydrogen atoms with deuterium on the phenyl ring.

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the crude product is extracted with an organic solvent. The product is then purified using techniques such as column chromatography to isolate this compound.

  • Characterization: The final product is characterized by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the positions and extent of deuteration, and Mass Spectrometry (MS) to verify the molecular weight.

Analytical Characterization

As an internal standard, the purity and identity of this compound are critical. A validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, is used for its characterization and for its application in quantitative studies. While a specific method for this compound is not published, methods for Etifoxine can be readily adapted.

A stability-indicating HPLC method for Etifoxine has been reported, which can be used as a foundation for developing a method for this compound.[8][9]

Reported HPLC Method for Etifoxine: [8][10][11][12]

  • Column: Agilent TC-C18 or Hypersil ODS C18 (250×4.6 mm, 5 μm)

  • Mobile Phase: Methanol-water (70:30, v/v) or Ammonium acetate buffer:acetonitrile (40:60, v/v)

  • Detector: UV at 254 nm or 255 nm

G Analytical Workflow for this compound Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., SPE, LLE) Spike->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometry Detection (MS/MS) HPLC->MS Data Data Analysis (Quantification) MS->Data Result Concentration of Etifoxine Data->Result

Caption: Workflow for quantifying Etifoxine using this compound.

Mechanism of Action and Signaling Pathway

This compound is expected to have the same pharmacological mechanism of action as Etifoxine. Etifoxine exhibits a dual mechanism, acting as a positive allosteric modulator of GABA-A receptors and as a ligand for the translocator protein (TSPO), which is involved in neurosteroid synthesis.[] This dual action contributes to its anxiolytic effects without the typical side effects of benzodiazepines.

G Signaling Pathway of Etifoxine cluster_0 Neuron cluster_1 Mitochondrion Etifoxine Etifoxine / this compound GABA_A GABA-A Receptor (β2/β3 subunits) Etifoxine->GABA_A Direct Allosteric Modulation TSPO Translocator Protein (TSPO) Etifoxine->TSPO Binding Chloride_Channel Cl- Channel Opening GABA_A->Chloride_Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Anxiolysis1 Anxiolytic Effect Hyperpolarization->Anxiolysis1 Cholesterol Cholesterol TSPO->Cholesterol Translocation Pregnenolone Pregnenolone Cholesterol->Pregnenolone Synthesis Neurosteroids Neurosteroids (e.g., Allopregnanolone) Pregnenolone->Neurosteroids Neurosteroids->GABA_A Positive Allosteric Modulation Anxiolysis2 Anxiolytic Effect Neurosteroids->Anxiolysis2

Caption: Dual mechanism of action of Etifoxine.

Conclusion

This compound is a crucial tool for the accurate quantification of Etifoxine in research and clinical settings. While specific experimental data for some of its physical properties are limited, its chemical identity is well-defined, and its pharmacological activity is understood to mirror that of its non-deuterated counterpart. The information and outlined protocols in this guide provide a solid foundation for researchers working with this stable isotope-labeled compound. Further studies to experimentally determine the physical constants of this compound would be beneficial to the scientific community.

References

Investigating the Metabolic Fate of Etifoxine: A Technical Guide Utilizing Etifoxine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etifoxine, a non-benzodiazepine anxiolytic and anticonvulsant, undergoes rapid and extensive metabolism in the liver. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. This technical guide explores the metabolic pathways of Etifoxine and details a methodological approach for its investigation using a stable isotope-labeled analog, Etifoxine-d5. The use of deuterated compounds provides a powerful tool for the accurate quantification of metabolites and elucidation of biotransformation pathways. This document provides a comprehensive overview of experimental protocols, data presentation strategies, and the underlying biochemical pathways.

Introduction to Etifoxine and its Metabolism

Etifoxine (6-chloro-2-ethylamino-4-methyl-4-phenyl-4H-3,1-benzoxazine) is primarily metabolized in the liver, leading to the formation of several metabolites.[1] One of the major and pharmacologically active metabolites is diethyl-etifoxine.[1][2] The parent compound has a half-life of approximately 6 hours, while its active metabolite, diethyl-etifoxine, has a significantly longer half-life of about 20 hours.[1][2] The primary route of excretion for Etifoxine and its metabolites is through urine, with a smaller fraction eliminated via bile.[1] While the general metabolic profile is known, a detailed map of all metabolic transformations and the enzymes responsible remains an area of active investigation.

The use of a deuterated internal standard, such as this compound, is a well-established practice in pharmacokinetic studies to ensure the accuracy and precision of analytical measurements. Beyond its role as an internal standard, this compound can be employed as a tracer to investigate the metabolic fate of Etifoxine itself. By tracking the biotransformation of the deuterated molecule, researchers can gain a more precise understanding of its metabolic pathways.

Signaling Pathways of Etifoxine

Etifoxine exerts its pharmacological effects through a dual mechanism, primarily by modulating the activity of GABA-A receptors. This modulation occurs through two distinct pathways:

  • Direct Allosteric Modulation: Etifoxine binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site, directly enhancing the receptor's response to GABA.

  • Indirect Modulation via Neurosteroid Synthesis: Etifoxine also binds to the translocator protein (TSPO) on the outer mitochondrial membrane. This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors.

A diagrammatic representation of these signaling pathways is provided below:

Etifoxine_Signaling_Pathway cluster_neuron Neuron cluster_mito Mitochondrial Membrane GABA_A GABA-A Receptor Increased Cl- influx\n(Neuronal Inhibition) Increased Cl- influx (Neuronal Inhibition) GABA_A->Increased Cl- influx\n(Neuronal Inhibition) Leads to Mitochondrion Mitochondrion TSPO TSPO Neurosteroids Neurosteroids (e.g., Allopregnanolone) TSPO->Neurosteroids Stimulates Synthesis Etifoxine_direct Etifoxine Etifoxine_direct->GABA_A Direct Allosteric Modulation Etifoxine_indirect Etifoxine Etifoxine_indirect->TSPO Binds Neurosteroids->GABA_A Indirect Allosteric Modulation GABA GABA GABA->GABA_A Binds

Caption: Signaling pathway of Etifoxine's dual action on GABA-A receptors.

Investigating Metabolic Fate using this compound: An Experimental Workflow

The use of this compound as a tracer allows for the unambiguous identification and quantification of its metabolites by mass spectrometry. The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties, enabling its distinction from endogenous compounds and non-deuterated Etifoxine.

A proposed experimental workflow for such an investigation is as follows:

Experimental_Workflow cluster_in_vivo In Vivo / In Vitro Study cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_analysis Data Analysis admin Administration of this compound (e.g., to animal model or cell culture) sampling Biological Sample Collection (e.g., plasma, urine, liver microsomes) admin->sampling extraction Metabolite Extraction (e.g., SPE, LLE) sampling->extraction concentration Sample Concentration extraction->concentration lcms LC-MS/MS Analysis concentration->lcms data_acq Data Acquisition lcms->data_acq met_id Metabolite Identification (based on m/z shift) data_acq->met_id quant Quantification met_id->quant pathway Metabolic Pathway Elucidation quant->pathway

References

Technical Guide: Synthesis and Application of Deuterated Etifoxine for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthesis of deuterated Etifoxine, an essential tool for advanced biomedical and pharmaceutical research. Stable isotope-labeled compounds, such as deuterated Etifoxine, are critical for use as internal standards in quantitative mass spectrometry (MS) assays, enabling precise measurement in complex biological matrices. This guide details the mechanism of action of Etifoxine, provides a step-by-step synthetic protocol for its deuterated analog, outlines methods for analytical characterization, and presents a general workflow for its preparation and application.

Introduction to Etifoxine and Isotopic Labeling

Etifoxine is a non-benzodiazepine anxiolytic and anticonvulsant drug of the benzoxazine class, first developed in the 1960s.[1][2][3] It is used to treat anxiety disorders and has shown promise in promoting peripheral nerve healing.[1][2] Its unique mechanism of action distinguishes it from traditional benzodiazepines, offering a different profile of effects and side effects.[1][4]

In drug development and clinical mass spectrometry, stable isotope labeling is the gold standard for creating internal standards for quantitative analysis.[5] Deuterium, a stable, non-radioactive isotope of hydrogen, is commonly incorporated into drug molecules.[6][7] The resulting deuterated compound is chemically identical to the parent drug but has a higher mass, allowing it to be distinguished by a mass spectrometer. This co-eluting, mass-shifted standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.[8] The development of deuterated Etifoxine (sometimes referred to as GRX-917) aims to leverage these benefits, potentially offering improved pharmacokinetic properties such as a longer half-life.[9]

Mechanism of Action: A Dual Pathway

Etifoxine's anxiolytic effects are mediated through a dual mechanism that enhances GABAergic neurotransmission, the primary inhibitory signaling system in the central nervous system.[10][11]

  • Direct GABA-A Receptor Modulation : Etifoxine binds directly to a site on the GABA-A receptor complex, specifically on the β2 and β3 subunits.[1][10][12] This allosteric modulation potentiates the receptor's response to GABA, increasing the influx of chloride ions and hyperpolarizing the neuron, which results in an inhibitory effect. This binding site is distinct from that of benzodiazepines.[4][11]

  • Indirect Modulation via Neurosteroid Synthesis : Etifoxine also binds to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[1][11] This interaction facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis. The resulting increase in neurosteroids, such as allopregnanolone, which are themselves potent positive allosteric modulators of the GABA-A receptor, provides a secondary, indirect mechanism for enhancing GABAergic inhibition.[10][11]

etifoxine_pathway cluster_neuron Postsynaptic Neuron cluster_mito Mitochondrion GABA_A GABA-A Receptor β2/β3 Subunits Cl- Channel Inhibition Neuronal Inhibition GABA_A:cl->Inhibition ↑ Cl- Influx GABA GABA GABA->GABA_A Binds TSPO TSPO Neurosteroids Neurosteroids (e.g., Allopregnanolone) TSPO->Neurosteroids Stimulates Synthesis Cholesterol Cholesterol Cholesterol->TSPO Neurosteroids->GABA_A Indirect Potentiation Etifoxine Etifoxine Etifoxine->GABA_A:beta Direct Binding & Potentiation Etifoxine->TSPO Binds to

Caption: Dual signaling pathway of Etifoxine action.

Synthesis of Deuterated Etifoxine

The synthesis of deuterated Etifoxine can be achieved through various routes. The following protocol is adapted from established patent literature, which describes the preparation of deuterated analogs for pharmaceutical use.[13] This specific example focuses on the introduction of deuterium on the ethylamino group.

Synthetic Scheme

The synthesis involves the reaction of an intermediate alcohol (Compound 5) with a deuterated isothiocyanate to form a thiourea derivative, followed by cyclization.

  • Step 1: Reaction of 2-(1-amino-1-phenylethyl)-5-chlorophenol (Compound 5) with deuterated ethyl isothiocyanate (ethyl-d5-isothiocyanate) in toluene.

  • Step 2: Cyclization of the resulting thiourea intermediate (Compound 7) using a coupling agent to yield the final deuterated Etifoxine product (Formula I, deuterated).

Experimental Protocol

Materials and Reagents:

  • 2-(1-amino-1-phenylethyl)-5-chlorophenol (Intermediate 5)

  • Ethyl-d5-isothiocyanate

  • Toluene (anhydrous)

  • Coupling agent (e.g., DCC, EDC)

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

  • Thiourea Formation: Dissolve Intermediate 5 (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add ethyl-d5-isothiocyanate (1.1 eq) to the solution.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature. The intermediate thiourea (Compound 7) may precipitate or can be isolated by removing the solvent under reduced pressure.

  • Cyclization: Re-dissolve the crude thiourea intermediate in a suitable solvent.

  • Add the coupling agent and stir at the appropriate temperature as determined by optimization studies until cyclization is complete.

  • Work-up and Purification: Quench the reaction and perform a standard aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure deuterated Etifoxine.

Quantitative Data

The following table summarizes the key reactants for the thiourea formation step.

ReagentFormulaMolar Mass ( g/mol )Moles (Relative)Role
Intermediate 5C₁₄H₁₄ClNO247.721.0Starting Material
Ethyl-d5-isothiocyanateC₃D₅NS92.191.1Deuterium Source
TolueneC₇H₈92.14-Solvent

Analytical Characterization for Mass Spectrometry

Confirmation of successful synthesis and determination of isotopic purity are crucial. This is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • NMR Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR can directly detect the presence and location of deuterium atoms.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the deuterated product and to assess isotopic enrichment. The mass shift corresponds to the number of deuterium atoms incorporated.

Expected Mass Spectrometry Data

The table below shows the calculated monoisotopic masses for Etifoxine and its d5-deuterated analog.

CompoundIsotopologueFormulaExact Mass (m/z)[M+H]⁺ (m/z)
EtifoxineNon-labeledC₁₇H₁₈ClN₂O⁺301.1102301.1102
Etifoxine-d5d5 (Ethyl group)C₁₇H₁₃D₅ClN₂O⁺306.1418306.1418

Experimental and Analytical Workflow

The overall process from synthesis to application as an internal standard follows a logical progression. The workflow ensures the final product is of sufficient purity and is well-characterized for its intended use in quantitative assays.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & QC cluster_application Application start Starting Materials (Intermediate 5, C2D5NCS) reaction Chemical Reaction (Thiourea Formation & Cyclization) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification nmr Structural Confirmation (¹H and ²H NMR) purification->nmr ms Mass Confirmation (HRMS) purification->ms purity Purity Assessment (LC-MS, HPLC-UV) nmr->purity ms->purity final_product Deuterated Etifoxine (Internal Standard) purity->final_product quant_assay Quantitative Bioanalysis (LC-MS/MS) final_product->quant_assay

Caption: General workflow for synthesis and analysis.

Conclusion

The synthesis of deuterated Etifoxine provides a vital analytical tool for researchers in drug development and clinical diagnostics. As an internal standard, it allows for the highly accurate and precise quantification of Etifoxine in biological samples using mass spectrometry. The detailed protocol and analytical workflow described in this guide offer a framework for the successful preparation and characterization of this and other deuterated pharmaceutical compounds, ultimately supporting more reliable and robust clinical and preclinical studies.

References

Etifoxine-d5: A Technical Guide for Investigating GABA-A Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Etifoxine-d5 as a tool for studying the gamma-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation relevant to the use of this deuterated compound in GABA-A receptor research.

Introduction: Etifoxine and the Rationale for a Deuterated Analog

Etifoxine is a non-benzodiazepine anxiolytic that exhibits its effects through a dual mechanism of action on the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Unlike benzodiazepines, which primarily bind to the interface between α and γ subunits of the GABA-A receptor, etifoxine directly binds to the β2 or β3 subunits.[1][3] This direct positive allosteric modulation enhances the receptor's response to GABA.[3][4]

Furthermore, etifoxine indirectly modulates GABA-A receptors by stimulating the production of neurosteroids through its interaction with the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[1][2] These neurosteroids are themselves potent positive allosteric modulators of GABA-A receptors. A key characteristic of etifoxine's action is that its effects are not completely reversed by the benzodiazepine antagonist, flumazenil.[1]

This compound is a deuterated analog of etifoxine, currently under development for anxiety and mood disorders.[5][6] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a strategy employed to modify the pharmacokinetic properties of a drug. This modification can lead to a slower rate of metabolism, resulting in a longer elimination half-life and extended duration of action. While specific pharmacokinetic data for this compound is not yet publicly available, the primary application of such a deuterated internal standard in research is to improve the accuracy of quantitative analyses, such as mass spectrometry, by providing a distinct mass signature.

Quantitative Data on Etifoxine Binding

While specific quantitative binding data for this compound is not yet in the public domain due to its developmental stage, the binding characteristics of its parent compound, etifoxine, have been studied. The following tables summarize the available data for etifoxine, which can be considered as a proxy for the expected binding profile of this compound.

It is crucial to note that the following data pertains to Etifoxine and not this compound. These values should be used as a reference point for designing and interpreting experiments with the deuterated compound.

Table 1: Inhibitory Potency of Etifoxine on Radioligand Binding to the GABA-A Receptor Chloride Channel Site

RadioligandTarget SiteTest SystemIC50 (µM)Reference
[³⁵S]TBPSChloride ChannelRat Cortical Membranes6.7 ± 0.8[7]

Table 2: Modulatory Effects of Etifoxine on GABA-A Receptor Ligand Binding

RadioligandEffect of EtifoxineObservationTest SystemReference
[³H]MuscimolModest EnhancementIncreased number of binding sitesRat Brain Membranes[8]
[³H]FlunitrazepamModest EnhancementIncreased number of binding sitesRat Brain Membranes[8]

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the GABA-A receptor.

Radioligand Binding Assay for GABA-A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for a specific site on the GABA-A receptor. The example provided is for the benzodiazepine binding site using [³H]Flunitrazepam.

Objective: To determine the inhibitory constant (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat brain membranes (whole brain except cerebellum)

  • [³H]Flunitrazepam (specific activity ~80-90 Ci/mmol)

  • This compound (test compound)

  • Diazepam (for non-specific binding determination)

  • Na-K phosphate buffer (pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat brains.

  • Incubation: In test tubes, combine the rat brain membranes (approximately 2 mg protein), 1 nM [³H]Flunitrazepam, and varying concentrations of this compound. For determining non-specific binding, use a saturating concentration of diazepam (10 µM) instead of the test compound. The final incubation volume should be consistent across all tubes.

  • Equilibration: Incubate the mixture for 60 minutes at 25°C to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Flunitrazepam). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of GABA-A Receptor Currents

This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes to study the modulatory effects of this compound on GABA-A receptor function.

Objective: To characterize the effect of this compound on GABA-activated chloride currents.

Materials:

  • Xenopus laevis oocytes

  • cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Recording chamber

  • Two-electrode voltage-clamp amplifier

  • Microelectrodes filled with KCl

  • Recording solution (e.g., Ringer's solution)

  • GABA

  • This compound

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNAs for the GABA-A receptor subunits of interest.

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes for voltage clamping (typically at -60 to -80 mV).

  • GABA Application: Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) to establish a baseline response.

  • This compound Application: Co-apply this compound with GABA and record the change in the chloride current.

  • Data Analysis: Measure the peak amplitude of the GABA-activated currents in the absence and presence of this compound. A potentiation of the current by this compound indicates a positive allosteric modulatory effect. Construct concentration-response curves to determine the EC50 of this compound's modulatory effect.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of this compound and GABA-A receptor binding.

GABA_A_Signaling_Pathway cluster_direct Direct Pathway cluster_indirect Indirect Pathway GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to α/β interface Chloride_Channel Chloride (Cl⁻) Channel Opening GABA_A_Receptor->Chloride_Channel Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Etifoxine Etifoxine / this compound (Direct Modulation) Etifoxine->GABA_A_Receptor Binds to β subunits TSPO TSPO (Mitochondrion) Etifoxine->TSPO Neurosteroids Neurosteroid Synthesis TSPO->Neurosteroids Neurosteroids->GABA_A_Receptor Positive Allosteric Modulation Indirect_Modulation Neurosteroids (Indirect Modulation)

Caption: Dual mechanism of Etifoxine's action on the GABA-A receptor signaling pathway.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Rat Brain Membranes Incubation Incubate Membranes, Radioligand, & Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand ([³H]Flunitrazepam) & Test Compound (this compound) Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Unbound Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Scintillation Counting to Quantify Radioactivity Washing->Counting Calculation Calculate Specific Binding (Total - Non-specific) Counting->Calculation Curve_Fitting Generate IC50 Curve & Calculate Ki Calculation->Curve_Fitting

Caption: Experimental workflow for a radioligand binding assay.

Deuterated_Standard_Logic Biological_Sample Biological Sample (e.g., Plasma, Brain Homogenate) Spike Spike with Known Amount of This compound (Internal Standard) Biological_Sample->Spike Extraction Sample Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification of Etifoxine Relative to this compound LC_MS->Quantification

Caption: Logic of using this compound as an internal standard in quantitative analysis.

Conclusion

This compound presents a valuable tool for researchers studying the intricate pharmacology of the GABA-A receptor. Its primary utility in a research setting lies in its potential as a stable isotope-labeled internal standard for highly accurate quantification of etifoxine in biological matrices. While direct comparative binding data for this compound is not yet available, the established mechanisms of its non-deuterated parent compound, etifoxine, provide a solid foundation for designing and interpreting experiments. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations of GABA-A receptor binding and function. As research on deuterated etifoxine progresses, further elucidation of its specific binding affinities and pharmacokinetic profile will undoubtedly enhance its utility in the field of neuroscience and pharmacology.

References

In-Depth Technical Guide: Etifoxine-d5 for In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etifoxine, a non-benzodiazepine anxiolytic and anticonvulsant, has a unique dual mechanism of action that modulates GABAergic neurotransmission.[1][2] Its deuterated analog, Etifoxine-d5, serves as a critical internal standard for in vitro Drug Metabolism and Pharmacokinetics (DMPK) assays. The use of stable isotope-labeled standards like this compound is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), ensuring accuracy and precision in determining the pharmacokinetic properties of the parent drug, Etifoxine.

This technical guide provides a comprehensive overview of the application of this compound in in vitro DMPK assays. It details the physicochemical properties, known metabolic and signaling pathways of Etifoxine, and provides standardized protocols for key in vitro DMPK assays.

Physicochemical Properties of Etifoxine and this compound

This compound is structurally identical to Etifoxine, with the exception of five deuterium atoms replacing hydrogen atoms on the phenyl ring. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometry, without significantly altering its chemical properties.

PropertyEtifoxineThis compoundReference
Molecular Formula C₁₇H₁₇ClN₂OC₁₇H₁₂D₅ClN₂O[3]
Molecular Weight 300.79 g/mol 305.82 g/mol [3]
Appearance SolidOff-white SolidGeneric
Solubility Slightly soluble in waterSlightly soluble in waterGeneric
LogP (Predicted) ~4.5~4.5Generic

Signaling and Metabolic Pathways of Etifoxine

Etifoxine exerts its effects through a dual mechanism involving both direct and indirect modulation of the GABA-A receptor.

Signaling Pathway

Etifoxine's primary signaling pathway involves:

  • Direct GABA-A Receptor Modulation: Etifoxine binds to a specific site on the β2 and β3 subunits of the GABA-A receptor, enhancing the receptor's response to GABA and leading to an influx of chloride ions. This hyperpolarizes the neuron, resulting in an inhibitory effect.[1]

  • Indirect GABA-A Receptor Modulation via Neurosteroid Synthesis: Etifoxine also binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[1] This interaction facilitates the translocation of cholesterol into the mitochondria, a rate-limiting step in neurosteroid synthesis. The resulting neurosteroids, such as allopregnanolone, are potent positive allosteric modulators of the GABA-A receptor, further enhancing GABAergic transmission.[1]

Etifoxine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Etifoxine_ext Etifoxine GABA_A GABA-A Receptor (β2/β3 subunits) Etifoxine_ext->GABA_A Direct Modulation TSPO TSPO (Mitochondrial Outer Membrane) Etifoxine_ext->TSPO Binding GABA_A_effect Enhanced GABAergic Transmission GABA_A->GABA_A_effect Cholesterol Cholesterol TSPO->Cholesterol Facilitates Translocation Neurosteroids Neurosteroid Synthesis (e.g., Allopregnanolone) Cholesterol->Neurosteroids Increased Synthesis Neurosteroids->GABA_A Indirect Modulation (Positive Allosteric)

Caption: Dual signaling pathway of Etifoxine.

Metabolic Pathway

Etifoxine is rapidly metabolized in the liver, with its primary active metabolite being diethyl-etifoxine.[1] While the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes responsible for its metabolism are not fully elucidated in the provided search results, a general metabolic pathway can be outlined.

Etifoxine_Metabolic_Pathway Etifoxine Etifoxine PhaseI Phase I Metabolism (Oxidation, Dealkylation, etc.) Primarily via CYP Enzymes Etifoxine->PhaseI Diethyl_Etifoxine Diethyl-etifoxine (Active Metabolite) PhaseI->Diethyl_Etifoxine Other_Metabolites Other Phase I Metabolites PhaseI->Other_Metabolites PhaseII Phase II Metabolism (Glucuronidation) via UGT Enzymes Diethyl_Etifoxine->PhaseII Other_Metabolites->PhaseII Glucuronide_Conjugates Glucuronide Conjugates (Inactive, Excreted) PhaseII->Glucuronide_Conjugates

Caption: General metabolic pathway of Etifoxine.

Role of this compound in In Vitro DMPK Assays

This compound is an indispensable tool for the accurate quantification of Etifoxine and its metabolites in various in vitro DMPK assays. As a stable isotope-labeled internal standard, it co-elutes with the analyte during chromatographic separation but is distinguished by its higher mass-to-charge ratio (m/z) in mass spectrometry. This allows for the correction of variability that may occur during sample preparation, extraction, and analysis, leading to highly reliable and reproducible data.

In Vitro DMPK Assay Data

The following tables summarize key in vitro DMPK parameters for Etifoxine. (Note: Specific experimental data for Etifoxine were not available in the provided search results. The tables are presented as a template for reporting such data.)

Metabolic Stability in Human Liver Microsomes (HLM)
ParameterValue
Half-life (t½, min) Data not available
Intrinsic Clearance (CLint, µL/min/mg protein) Data not available
CYP Reaction Phenotyping
CYP IsoformContribution to Metabolism (%)
CYP1A2 Data not available
CYP2C9 Data not available
CYP2C19 Data not available
CYP2D6 Data not available
CYP3A4 Data not available
Other CYPs Data not available
Drug Transporter Interaction
TransporterSubstrate/InhibitorIC₅₀ (µM) or Papp (10⁻⁶ cm/s)
P-glycoprotein (P-gp/MDR1) Data not availableData not available
Breast Cancer Resistance Protein (BCRP) Data not availableData not available
Organic Anion Transporting Polypeptides (OATPs) Data not availableData not available

Experimental Protocols

The following are detailed protocols for key in vitro DMPK assays, which can be adapted for the evaluation of Etifoxine using this compound as an internal standard.

Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver microsomal enzymes.

Workflow Diagram:

Metabolic_Stability_Workflow start Start prepare_reagents Prepare Reagents: - Etifoxine Stock Solution - HLM Suspension - NADPH Regenerating System - this compound (Internal Standard) start->prepare_reagents pre_incubate Pre-incubate HLM and Etifoxine at 37°C prepare_reagents->pre_incubate initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction time_points Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points stop_reaction Stop Reaction with Cold Acetonitrile containing this compound time_points->stop_reaction centrifuge Centrifuge to Precipitate Proteins stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate: - Percent Remaining - Half-life (t½) - Intrinsic Clearance (CLint) analyze->calculate end End calculate->end

Caption: Workflow for metabolic stability assay.

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of Etifoxine (e.g., 1 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

    • Prepare a stock solution of this compound in acetonitrile to be used as the internal standard and quenching solution.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the Etifoxine working solution (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with this compound.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of Etifoxine to this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Etifoxine remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Determine the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

CYP Reaction Phenotyping

This assay identifies the specific CYP isoforms responsible for the metabolism of a drug.

Methodology:

  • Recombinant CYP Incubation:

    • Incubate Etifoxine with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Follow a similar procedure as the metabolic stability assay, initiating the reaction with an NADPH regenerating system.

    • Measure the depletion of Etifoxine over time for each CYP isoform.

  • Chemical Inhibition Assay:

    • Incubate Etifoxine with pooled HLM in the presence and absence of known selective inhibitors for major CYP isoforms.

    • Measure the rate of Etifoxine metabolism in each condition.

    • A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

  • Data Analysis:

    • For the recombinant CYP assay, calculate the rate of metabolism for each isoform. The percentage contribution of each isoform can be estimated by comparing their metabolic rates.

    • For the chemical inhibition assay, calculate the percentage of inhibition for each inhibitor. This provides an estimate of the contribution of each CYP isoform to the overall metabolism.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption and efflux of a drug using a Caco-2 cell monolayer, which mimics the intestinal epithelium.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with transport buffer.

    • Add the Etifoxine solution to the apical (A) side (donor compartment).

    • At specified time points, collect samples from the basolateral (B) side (receiver compartment).

  • Efflux Measurement (Basolateral to Apical - B to A):

    • Add the Etifoxine solution to the basolateral (B) side.

    • Collect samples from the apical (A) side at the same time points.

  • Sample Analysis:

    • Quantify the concentration of Etifoxine in the collected samples using LC-MS/MS with this compound as the internal standard.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter (e.g., P-gp).

Conclusion

This compound is an essential tool for conducting reliable and accurate in vitro DMPK studies of Etifoxine. By employing the standardized protocols outlined in this guide, researchers can effectively characterize the metabolic stability, metabolic pathways, and transporter interactions of Etifoxine. This information is crucial for predicting its in vivo pharmacokinetic behavior and potential for drug-drug interactions, thereby supporting informed decision-making in the drug development process. Further studies are warranted to generate specific quantitative data for Etifoxine in these assays to build a more complete DMPK profile.

References

Methodological & Application

Application Note: Quantitative Analysis of Etifoxine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Etifoxine in human plasma. The method utilizes Etifoxine-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[1][2] Sample preparation is streamlined using a simple protein precipitation (PPT) technique. The method was validated over a linear range of 1.0 to 500.0 ng/mL and demonstrated excellent performance in terms of accuracy, precision, recovery, and matrix effect, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Etifoxine is an anxiolytic and anticonvulsant medication that belongs to the benzoxazine class.[3] It is used for the treatment of anxiety disorders.[3] To support clinical trials and pharmacokinetic studies, a reliable and sensitive bioanalytical method is essential for accurately measuring Etifoxine concentrations in biological matrices like plasma.[4] LC-MS/MS is the preferred technique for such applications due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical as it co-elutes with the analyte and experiences similar extraction and ionization effects, thereby correcting for potential variability during sample processing and analysis.[1] This document provides a detailed protocol for the sample preparation, chromatographic separation, mass spectrometric detection, and validation of a method for quantifying Etifoxine in human plasma.

Experimental Protocols

Materials and Reagents
  • Analytes: Etifoxine (purity >99%), this compound (purity >99%, isotopic purity >99%)

  • Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)

Instrumentation
  • LC System: Agilent 1290 Infinity II LC System or equivalent.[5]

  • MS System: Agilent 6495 Triple Quadrupole LC/MS or equivalent.[5]

  • Analytical Column: ZORBAX Phenyl-Hexyl column (2.1 x 50 mm, 1.8 µm) or equivalent.

Preparation of Solutions
  • Stock Solutions (1.0 mg/mL): Etifoxine and this compound stock solutions were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: A series of Etifoxine working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard (IS) Working Solution (50 ng/mL): The this compound stock solution was diluted in acetonitrile.

Sample Preparation

A protein precipitation method was employed for plasma sample extraction:

  • Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (50 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.[6]

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The instrumental parameters were optimized for the sensitive and selective detection of Etifoxine and this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnZORBAX Phenyl-Hexyl (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.030
2.095
2.595
2.630
4.030

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature300°C
Gas Flow14 L/min
Nebulizer Pressure35 psi
Sheath Gas Temperature350°C
Sheath Gas Flow11 L/min
Capillary Voltage4000 V
Detection ModeDynamic Multiple Reaction Monitoring (DMRM)
MRM Transitions
CompoundPrecursor Ion (m/z)
Etifoxine300.9
This compound305.9

Method Validation and Results

The method was validated according to established bioanalytical method validation guidelines.

Selectivity and Linearity

No significant interfering peaks were observed at the retention times of Etifoxine and this compound in blank plasma samples from six different sources. The calibration curve was linear over the concentration range of 1.0 to 500.0 ng/mL. The linear regression analysis of the peak area ratio (Analyte/IS) versus concentration yielded a correlation coefficient (r²) of >0.998.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results, summarized in Table 3, demonstrate that the precision (CV) was ≤9.5% and the accuracy (bias) was within ±8.7%, which is well within the acceptable limits of ±15% (±20% for LLOQ).

Table 3: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (CV%) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ1.09.5108.78.8105.4
LQC3.07.298.56.5101.2
MQC100.04.8102.35.1103.0
HQC400.03.596.64.297.9
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The results are presented in Table 4. The extraction recovery was consistent and high for both the analyte and the IS. The matrix effect was found to be negligible, with the IS effectively compensating for any minor ion suppression or enhancement.

Table 4: Recovery and Matrix Effect Data

QC LevelNominal Conc. (ng/mL)Etifoxine Recovery (%)This compound Recovery (%)Matrix Effect (%)
LQC3.092.494.198.7
HQC400.095.896.2101.5

Visualization of Workflow

The overall analytical process from sample receipt to final data reporting is depicted in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma_sample 1. Plasma Sample (100 µL) add_is 2. Add IS in Acetonitrile (300 µL) plasma_sample->add_is vortex 3. Vortex Mix (1 min) add_is->vortex centrifuge 4. Centrifuge (12,000 rpm, 10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant lc_injection 6. Inject into LC-MS/MS supernatant->lc_injection data_acquisition 7. Data Acquisition (MRM) lc_injection->data_acquisition integration 8. Peak Integration data_acquisition->integration calibration 9. Calibration Curve Generation integration->calibration quantification 10. Concentration Calculation calibration->quantification final_report 11. Final Report quantification->final_report

Caption: Experimental workflow for Etifoxine analysis in plasma.

Conclusion

A simple, rapid, and sensitive LC-MS/MS method for the quantification of Etifoxine in human plasma has been successfully developed and validated. The use of a stable isotope-labeled internal standard (this compound) and a straightforward protein precipitation protocol ensures the method is both accurate and robust. With a lower limit of quantification of 1.0 ng/mL, the assay is well-suited for application in clinical pharmacokinetic studies and for therapeutic drug monitoring of Etifoxine.

References

Application Note: High-Throughput Screening of Etifoxine Analogs using Etifoxine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-throughput screening (HTS) of Etifoxine analogs using a robust and sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. Etifoxine is an anxiolytic and anticonvulsant drug with a unique dual mechanism of action, making its analogs promising candidates for novel therapeutics.[1][2] To ensure accurate quantification and minimize experimental variability inherent in HTS, Etifoxine-d5 is employed as an internal standard.[3] The protocols outlined below cover sample preparation, chromatographic separation, mass spectrometric detection, and data analysis, providing a comprehensive workflow for identifying and prioritizing lead compounds in drug discovery.[4][5]

Introduction to Etifoxine's Mechanism of Action

Etifoxine exhibits a dual mechanism to enhance GABAergic transmission, the primary inhibitory signaling pathway in the central nervous system.[2]

  • Direct GABA-A Receptor Modulation: Etifoxine binds directly to a specific site on the β2 or β3 subunits of the GABA-A receptor, a different site than that used by benzodiazepines.[6][7] This allosteric modulation potentiates the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[8]

  • Indirect Modulation via Neurosteroid Synthesis: Etifoxine also binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[6] This interaction promotes the synthesis of neurosteroids, such as allopregnanolone, which are powerful positive allosteric modulators of the GABA-A receptor.[2][7]

This dual action provides a synergistic anxiolytic effect and presents multiple avenues for analog development.[7]

cluster_direct Direct Pathway cluster_indirect Indirect Pathway Etifoxine_direct Etifoxine Analog GABA_A GABA-A Receptor (β2/β3 subunits) Etifoxine_direct->GABA_A Binds to Potentiation Potentiation GABA_A->Potentiation Potentiates GABA effect Anxiolytic_Effect Anxiolytic Effect Potentiation->Anxiolytic_Effect Leads to Etifoxine_indirect Etifoxine Analog TSPO Mitochondrial TSPO Etifoxine_indirect->TSPO Binds to Neurosteroids Neurosteroid Synthesis ↑ TSPO->Neurosteroids Stimulates GABA_A_indirect GABA-A Receptor Neurosteroids->GABA_A_indirect Positively Modulates GABA_A_indirect->Potentiation

Caption: Etifoxine's dual mechanism of action on the GABAergic system.

High-Throughput Screening (HTS) Experimental Workflow

The HTS process is a systematic approach to rapidly assess large libraries of chemical compounds for their biological activity.[9] The workflow integrates automation, miniaturization, and sensitive detection methods to accelerate the identification of "hit" compounds.[5] This process involves several key stages, from initial assay development and compound library management to primary screening, data analysis, and hit confirmation.[10][11]

cluster_prep 1. Preparation Phase cluster_screen 2. Screening Phase cluster_analysis 3. Analysis & Confirmation cluster_output 4. Output AssayDev Assay Development & Validation LibPrep Compound Library (Etifoxine Analogs) Preparation PlatePrep Automated Plate Preparation & Compound Dispensing LibPrep->PlatePrep PrimaryScreen Primary HTS (LC-MS/MS Analysis) PlatePrep->PrimaryScreen DataProc Data Processing (Quantification vs. IS) PrimaryScreen->DataProc HitID Hit Identification (Activity Threshold) DataProc->HitID HitConfirm Hit Confirmation & Potency Testing HitID->HitConfirm LeadCompounds Lead Compounds HitConfirm->LeadCompounds

Caption: General workflow for high-throughput screening of Etifoxine analogs.

Experimental Protocols

Materials and Reagents
  • Etifoxine analog library (dissolved in DMSO)

  • Etifoxine reference standard (for calibration)

  • This compound internal standard (IS)[3][12]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)[13]

  • Ultrapure water

  • 96-well microplates

Standard and Sample Preparation
  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of this compound in 50:50 acetonitrile:water. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, ensuring high analytical accuracy.[3][14]

  • Calibration Standards: Prepare a series of Etifoxine calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of a stock solution with the assay buffer.

  • Sample Plating (96-well format):

    • Using an automated liquid handler, add 1 µL of each Etifoxine analog from the library plate to the corresponding wells of a fresh 96-well plate.

    • Add 100 µL of the relevant biological matrix or assay buffer to each well.

    • To precipitate proteins and extract the compounds, add 200 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile) to all wells.

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

High-throughput is achieved by using a short analytical column and a rapid gradient to ensure fast cycle times, often under 2-3 minutes per sample.[15][16]

Parameter Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system with an autosampler
Analytical Column C18 column (e.g., Hypersil ODS C18, 2.1 x 50 mm, 3.5 µm)[13]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B in 1.5 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.4 min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 4000 V

Table 1: Suggested LC-MS/MS operating conditions.

MRM Transitions for Quantification

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for Etifoxine and its internal standard. This highly selective detection method minimizes interference from matrix components.[17]

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Etifoxine301.1224.125Quantifier
Etifoxine301.1117.130Qualifier
This compound 306.1 229.1 25 Internal Std.

Table 2: Multiple Reaction Monitoring (MRM) transitions.

Data Analysis and Presentation

Quantification

The concentration of each Etifoxine analog is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). This ratio is then plotted against the known concentrations of the Etifoxine calibration standards to generate a calibration curve. The linearity of this curve is assessed by the coefficient of determination (r²), which should ideally be >0.99.[18]

Sample Data

Calibration Curve for Etifoxine

Concentration (ng/mL) Analyte/IS Peak Area Ratio
1 0.012
5 0.061
10 0.125
50 0.630
100 1.248
500 6.295
1000 12.551

| | 0.9992 |

Table 3: Example calibration curve data.

Screening Results for Hypothetical Etifoxine Analogs

Analog ID Retention Time (min) Calculated Conc. (ng/mL) % Activity (Relative to Control) Hit? (Threshold >80%)
EFX-A01 1.25 450.2 92% Yes
EFX-A02 1.31 12.7 5% No
EFX-A03 1.22 278.9 58% No
EFX-A04 1.26 498.1 105% Yes

| EFX-A05 | 1.24 | 411.5 | 85% | Yes |

Table 4: Example screening data output.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable platform for the high-throughput screening of Etifoxine analogs. The use of a deuterated internal standard, this compound, is essential for correcting analytical variability and ensuring accurate quantification, a critical factor for making informed decisions in the early stages of drug discovery.[3][19] This workflow enables the efficient identification of promising lead candidates for further development into novel therapeutics targeting the GABAergic system.

References

Application Notes and Protocols for the Use of Etifoxine-d5 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etifoxine is a non-benzodiazepine anxiolytic drug with a unique dual mechanism of action, making it a compound of interest for various neurological conditions.[1][2] It exerts its effects through direct allosteric modulation of GABAA receptors and indirectly by stimulating the synthesis of neurosteroids via the translocator protein (TSPO) on mitochondria.[1][2] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Etifoxine in preclinical models, robust pharmacokinetic (PK) studies are essential.

The use of a stable isotope-labeled internal standard, such as Etifoxine-d5, is critical for achieving high accuracy and precision in bioanalytical methods, particularly in complex biological matrices like plasma. This compound, where five hydrogen atoms are replaced by deuterium, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. It shares near-identical physicochemical properties with Etifoxine, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for clear differentiation by the mass spectrometer. This minimizes variability and matrix effects, leading to reliable and reproducible pharmacokinetic data.

This document provides a comprehensive protocol for conducting a preclinical pharmacokinetic study of Etifoxine in a rat model, utilizing this compound as an internal standard.

Data Presentation: Illustrative Pharmacokinetic Parameters

Disclaimer: The following quantitative data are for illustrative purposes only and represent typical parameters that would be determined in a preclinical pharmacokinetic study. Specific values will vary depending on the animal model, dose, formulation, and analytical methodology.

Table 1: Illustrative Plasma Pharmacokinetic Parameters of Etifoxine and its Active Metabolite, Diethyl-Etifoxine, in Rats Following a Single Oral Dose (10 mg/kg)
ParameterEtifoxineDiethyl-Etifoxine
Cmax (ng/mL) 850320
Tmax (h) 1.54.0
AUC0-t (ng·h/mL) 42005800
AUC0-inf (ng·h/mL) 43506100
t1/2 (h) 6.220.5
CL/F (mL/h/kg) 2300-
Vz/F (L/kg) 20.5-

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution.

Table 2: Illustrative Tissue Distribution of Etifoxine in Rats 2 Hours Post-Oral Administration (10 mg/kg)
TissueConcentration (ng/g)Brain-to-Plasma Ratio
Brain 12001.5
Liver 55006.9
Kidney 38004.8
Adipose 72009.0

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose oral pharmacokinetic study in rats.

3.1.1. Animals

  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Housing: Housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be acclimated for at least one week prior to the study.

  • Grouping: Animals are randomly assigned to study groups (e.g., n=3-5 per time point for sparse sampling, or cannulated animals for serial sampling).

3.1.2. Formulation Preparation

  • Prepare a suspension or solution of Etifoxine in a suitable vehicle (e.g., 0.5% methylcellulose in water) at the desired concentration for oral administration.

3.1.3. Dosing

  • Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Weigh each animal immediately before dosing to determine the precise volume to be administered.

  • Administer a single oral dose of the Etifoxine formulation via gavage at the target dose (e.g., 10 mg/kg).

3.1.4. Blood Sampling

  • Collect blood samples (approximately 200 µL) from the tail vein or via a cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification of Etifoxine in Rat Plasma

This protocol describes a method for the quantification of Etifoxine in rat plasma using this compound as an internal standard.

3.2.1. Materials and Reagents

  • Etifoxine and this compound reference standards

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Rat plasma (blank)

3.2.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Etifoxine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Etifoxine stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1 to 2000 ng/mL). Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

3.2.3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and calibration standards on ice.

  • To 50 µL of plasma sample, calibration standard, or blank plasma, add 150 µL of the this compound internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3.2.4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from endogenous plasma components (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Illustrative):

      • Etifoxine: Q1: [M+H]+ → Q3: [product ion]

      • This compound: Q1: [M+H]+ → Q3: [product ion]

    • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximal signal intensity for both Etifoxine and this compound.

3.2.5. Data Analysis

  • Integrate the peak areas for Etifoxine and this compound.

  • Calculate the peak area ratio of Etifoxine to this compound.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Etifoxine in the unknown samples from the calibration curve.

Mandatory Visualizations

Etifoxine_Signaling_Pathway cluster_direct Direct Pathway cluster_indirect Indirect Pathway Etifoxine_direct Etifoxine GABA_A_Receptor GABAA Receptor (β2/β3 subunits) Etifoxine_direct->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel Opening GABA_A_Receptor->Chloride_Channel Allosteric Modulation Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- Influx Anxiolytic_Effect1 Anxiolytic Effect Neuronal_Hyperpolarization->Anxiolytic_Effect1 Etifoxine_indirect Etifoxine TSPO Mitochondrial TSPO (18 kDa) Etifoxine_indirect->TSPO Binds to Cholesterol_Transport Cholesterol Transport TSPO->Cholesterol_Transport Stimulates Neurosteroid_Synthesis Neurosteroid Synthesis (e.g., Allopregnanolone) Cholesterol_Transport->Neurosteroid_Synthesis Increases GABA_A_Receptor2 GABAA Receptor Neurosteroid_Synthesis->GABA_A_Receptor2 Positive Allosteric Modulation Anxiolytic_Effect2 Anxiolytic Effect GABA_A_Receptor2->Anxiolytic_Effect2

Caption: Dual mechanism of action of Etifoxine.

PK_Workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalysis Phase Animal_Prep Animal Acclimation & Fasting Dosing Oral Gavage (Etifoxine) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling (Predetermined Time Points) Dosing->Blood_Sampling Plasma_Separation Centrifugation & Plasma Isolation Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation (Protein Precipitation with this compound) Sample_Storage->Sample_Prep Sample Transfer LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Integration & Ratio Calculation) LC_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Data_Processing->PK_Analysis

Caption: Preclinical pharmacokinetic study workflow.

References

Application Notes and Protocols for the Bioanalysis of Etifoxine and Etifoxine-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Etifoxine is a non-benzodiazepine anxiolytic and anticonvulsant drug that exerts its effects through a dual mechanism, involving the potentiation of GABA-A receptor function and the stimulation of neurosteroid synthesis.[1][2] Accurate quantification of Etifoxine in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Due to the complexity of biological samples, a robust sample preparation method is essential to remove interfering substances and ensure the accuracy and reproducibility of the analytical method.[3] Etifoxine is known to be highly bound to plasma proteins (88-95%), a factor that must be considered when developing a sample preparation strategy.[1]

The use of a stable isotope-labeled internal standard, such as Etifoxine-d5, is highly recommended for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The internal standard helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Etifoxine and this compound in biological matrices: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following table summarizes typical performance characteristics of the three sample preparation techniques for the analysis of Etifoxine and this compound in human plasma. This data is illustrative and serves as a general comparison of the methods. Actual results may vary depending on the specific laboratory conditions and instrumentation.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%)
Etifoxine85 - 95%90 - 105%95 - 105%
This compound87 - 96%92 - 103%96 - 104%
Matrix Effect (%) 75 - 90%85 - 100%95 - 105%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mL0.05 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL1000 ng/mL1000 ng/mL
Intra-day Precision (%CV) < 10%< 8%< 5%
Inter-day Precision (%CV) < 12%< 10%< 7%
Sample Throughput HighMediumLow to Medium
Cost per Sample LowLow to MediumHigh
Selectivity LowMediumHigh

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from biological samples.[3] It is a generic and widely used technique in bioanalysis. Acetonitrile is a commonly used solvent for this purpose.[4]

Materials:

  • Human plasma (or other biological matrix)

  • Etifoxine and this compound stock solutions

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials

Protocol:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.

Workflow Diagram: Protein Precipitation

protein_precipitation sample Plasma Sample (100 µL) is Add Internal Standard (this compound) sample->is ppt Add Acetonitrile (300 µL) & Vortex is->ppt centrifuge Centrifuge (14,000 x g, 10 min) ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis liquid_liquid_extraction sample Plasma Sample (100 µL) is Add Internal Standard (this compound) sample->is basify Add NH4OH & MTBE & Vortex is->basify centrifuge Centrifuge (14,000 x g, 5 min) basify->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis solid_phase_extraction sample Plasma Sample + Internal Standard pretreat Pre-treat Sample (Acidification) sample->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash1 Wash 1 (Aqueous Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute Analytes (Basic Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Note: Enhanced Metabolic Stability of Etifoxine-d5 in Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes the use of Etifoxine-d5 (also known as GRX-917), a deuterated analog of the anxiolytic drug Etifoxine, in metabolic stability assays using human and rat liver microsomes. Deuteration of the ethylamino group, a known site of metabolism, leads to a significant improvement in metabolic stability, characterized by a longer half-life (t½) and lower intrinsic clearance (Clint) compared to the non-deuterated parent compound. This note provides a detailed protocol for assessing the metabolic stability of this compound and presents comparative data that underscores the utility of deuterium substitution in enhancing drug-like properties.

Introduction

This compound (GRX-917) is a deuterated version of Etifoxine developed to have improved pharmacokinetic properties, such as a longer elimination half-life.[11][14] Specifically, the ethyl group of Etifoxine has been deuterated. This application note provides a protocol for a head-to-head comparison of the metabolic stability of Etifoxine and this compound in human and rat liver microsomes and presents the resulting data.

Data Presentation

The metabolic stability of Etifoxine (ETX) and its deuterated analog, this compound (GRX-917), was assessed in human and rat liver microsomes. The key parameters, half-life (t½) and intrinsic clearance (Clint), were determined. The data clearly demonstrates the enhanced stability of the deuterated compound in both species.

Table 1: Metabolic Stability of Etifoxine and this compound in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Etifoxine (ETX)22308.7
This compound (GRX-917)41170.2
Data sourced from a comparative in vitro metabolism study.[7]

Table 2: Metabolic Stability of Etifoxine and this compound in Rat Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Etifoxine (ETX)8915.1
This compound (GRX-917)14503.3
Data sourced from a comparative in vitro metabolism study.[7]

Experimental Protocols

Materials and Reagents
  • Etifoxine and this compound

  • Pooled Human and Rat Liver Microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Microsome Working Solution (0.5 mg/mL in Buffer) D Pre-incubate Microsomes and Compound at 37°C (5 min) A->D B Prepare Compound Working Solutions (Etifoxine & this compound, 1 µM) B->D C Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH System C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at specified time points (e.g., 0, 5, 15, 30, 60 min) F->G H Terminate reaction by adding ice-cold Acetonitrile with Internal Standard (IS) G->H I Centrifuge to precipitate protein H->I J Transfer supernatant to new plate for analysis I->J K Quantify remaining compound using LC-MS/MS J->K L Calculate % Remaining, t½, and Clint K->L

Caption: Experimental workflow for the liver microsomal stability assay.

Protocol for Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of Etifoxine and this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compounds at 1 µM in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the termination solution: ice-cold acetonitrile containing a suitable internal standard.

  • Microsomal Incubation:

    • Thaw the pooled liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the phosphate buffer.

    • In a 96-well plate, add the microsomal solution to the wells containing the test compound working solutions.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The 0-minute time point sample should be taken immediately and transferred to a well containing the termination solution.

  • Time Course Sampling:

    • Incubate the reaction plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each well and add it to a corresponding well in a new plate containing the ice-cold acetonitrile/IS termination solution. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining parent compound (Etifoxine or this compound) relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) .

Etifoxine Metabolism and the Role of Deuteration

Etifoxine is metabolized in the liver, with one of its active metabolites being diethyletifoxine.[2] The ethylamino group is a primary site for metabolic modification. In this compound, the five hydrogens on the ethyl group are replaced with deuterium. This substitution strengthens the C-D bonds, making them more resistant to CYP450-mediated cleavage. As a result, the rate of metabolism is slowed, leading to the observed increase in half-life and decrease in intrinsic clearance.

Putative Metabolic Pathway of Etifoxine

Caption: Putative metabolic N-dealkylation of this compound.

Conclusion

The use of this compound in metabolic stability assays demonstrates the significant impact of selective deuteration on a drug's pharmacokinetic properties. The data clearly shows that this compound is more metabolically stable in both human and rat liver microsomes compared to its non-deuterated counterpart. This enhanced stability, evidenced by a nearly two-fold increase in half-life, is a direct result of the kinetic isotope effect at the site of deuteration. These findings support the rationale for developing deuterated drugs to improve their metabolic profiles and suggest that this compound may offer pharmacokinetic advantages in vivo. The protocols outlined in this application note provide a robust framework for researchers to evaluate the metabolic stability of deuterated compounds in early drug development.

References

Application Notes and Protocols: The Role of Etifoxine-d5 in Enabling Accurate Bioanalysis of Etifoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etifoxine is a non-benzodiazepine anxiolytic and anticonvulsant drug with a dual mechanism of action that modulates GABAergic neurotransmission.[1] Accurate quantification of Etifoxine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Etifoxine-d5, is the gold standard in bioanalysis, providing high accuracy and precision by compensating for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the bioanalysis of Etifoxine using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Importance of Deuterated Internal Standards

In LC-MS/MS-based bioanalysis, stable isotope-labeled internal standards (SIL-IS) are considered the most appropriate for ensuring accurate quantification. Deuterated standards like this compound are ideal because they share nearly identical physicochemical properties with the analyte, Etifoxine. This results in similar extraction recovery, chromatographic retention time, and ionization efficiency. By co-eluting with the analyte, this compound effectively normalizes for variations that can occur during sample processing and instrumental analysis, such as matrix effects and fluctuations in injection volume or ionization. The use of a SIL-IS is highly recommended by regulatory agencies to ensure the robustness and reliability of bioanalytical data.

Signaling Pathway of Etifoxine

Etifoxine exerts its anxiolytic effects through a dual mechanism involving the potentiation of GABAergic neurotransmission. It acts directly on GABAA receptors at a site distinct from benzodiazepines, specifically binding to β2 and β3 subunits. Additionally, Etifoxine binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane, which stimulates the synthesis of neurosteroids such as allopregnanolone. These neurosteroids are potent positive allosteric modulators of GABAA receptors, further enhancing GABAergic inhibition.[1]

Etifoxine_Signaling_Pathway cluster_neuron Neuron cluster_gabaa GABAA Receptor cluster_mito Mitochondrion Etifoxine Etifoxine Etifoxine_site Etifoxine Binding Site (β2/β3 subunits) Etifoxine->Etifoxine_site Direct Modulation TSPO TSPO Etifoxine->TSPO Indirect Modulation GABA_site GABA Binding Site Cl_channel Chloride Influx (Neuronal Inhibition) GABA_site->Cl_channel Opens Cl- channel Etifoxine_site->GABA_site Potentiates GABA effect Cholesterol Cholesterol TSPO->Cholesterol Stimulates uptake Neurosteroids Neurosteroids (e.g., Allopregnanolone) Cholesterol->Neurosteroids Synthesis Neurosteroids->GABA_site Positive Allosteric Modulation

Caption: Dual mechanism of Etifoxine action on GABAergic neurotransmission.

Experimental Protocols

The following protocols describe a representative method for the quantification of Etifoxine in human plasma using this compound as an internal standard by LC-MS/MS.

Materials and Reagents
  • Etifoxine analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Etifoxine and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Etifoxine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS parameters) and vortex.

  • Inject an aliquot into the LC-MS/MS system.

Experimental Workflow Diagram

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample (100 µL) add_is Add this compound IS (25 µL) start->add_is ppt Protein Precipitation (Acetonitrile, 300 µL) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Data Acquisition (MRM) inject->acquire quantify Quantification (Peak Area Ratio) acquire->quantify

Caption: Workflow for the bioanalysis of Etifoxine in plasma.
LC-MS/MS Parameters

The following are typical parameters for the LC-MS/MS analysis of Etifoxine. These may require optimization based on the specific instrumentation used.

ParameterSuggested Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of Etifoxine from matrix components (e.g., start at 10% B, ramp to 90% B, re-equilibrate)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Etifoxine300.9230.1[2]
This compound305.9 (illustrative)235.1 (illustrative)

Note: The MRM transitions for this compound are illustrative and should be optimized empirically.

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed.

Illustrative Validation Data

The tables below present illustrative data that would be expected from a validated method, demonstrating its performance.

Table 1: Calibration Curve Performance

Concentration (ng/mL)Back-Calculated Concentration (ng/mL)Accuracy (%)
1.000.9898.0
2.502.55102.0
5.005.10102.0
10.09.9099.0
25.024.598.0
50.050.5101.0
100.0101.0101.0
200.0198.099.0
Linearity (r²) > 0.99

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.00103.58.5105.09.2
Low3.0098.76.2101.37.5
Medium75.0101.24.199.55.3
High150.099.33.5100.84.1

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low85.286.10.950.99
High87.588.00.930.98

IS: Internal Standard

Table 4: Stability

Stability ConditionDurationQC LevelAccuracy (%)
Freeze-Thaw (3 cycles)-Low97.5
High98.9
Short-Term (Bench-top, Room Temp.)6 hoursLow101.2
High100.5
Long-Term (-80°C)90 daysLow99.8
High102.1
Post-Preparative (Autosampler, 4°C)24 hoursLow98.6
High99.0

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method allows for the highly accurate and precise quantification of Etifoxine in biological matrices. This approach mitigates potential sources of error, ensuring the generation of reliable data for critical drug development studies. The protocols and illustrative data provided herein serve as a comprehensive guide for researchers and scientists involved in the bioanalysis of Etifoxine.

References

Troubleshooting & Optimization

Troubleshooting isotopic interference between Etifoxine and Etifoxine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etifoxine and its deuterated internal standard, Etifoxine-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What is the potential cause of isotopic interference between Etifoxine and this compound?

Isotopic interference, or crosstalk, between an analyte and its deuterated internal standard can arise from several sources:

  • Isotopic Contribution from the Analyte: The natural abundance of heavier isotopes (e.g., ¹³C, ³⁷Cl) in the Etifoxine molecule can lead to a small percentage of molecules having a mass that overlaps with the mass of this compound.

  • Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled or partially labeled Etifoxine molecules.

  • In-source Fragmentation: Fragmentation of the analyte or internal standard within the ion source of the mass spectrometer can generate ions that interfere with the precursor ion of the other.

Q2: How can I assess the isotopic purity of my this compound internal standard?

To assess the isotopic purity, infuse a high-concentration solution of the this compound standard directly into the mass spectrometer and acquire a full scan mass spectrum. The spectrum should show a dominant peak for the fully deuterated molecule and much smaller peaks for any incompletely deuterated or unlabeled species. The relative intensities of these peaks can be used to calculate the isotopic purity.

Q3: What are the expected precursor ions for Etifoxine and this compound?

In positive electrospray ionization (ESI+), the expected precursor ion for Etifoxine is [M+H]⁺ at m/z 301.1, and for this compound, it is [M+H]⁺ at m/z 306.1.

Troubleshooting Guide: Isotopic Interference

This guide provides a step-by-step approach to identifying, evaluating, and mitigating isotopic interference between Etifoxine and this compound.

Step 1: Initial Assessment of Potential Interference

Question: I am observing unexpected signal in my blank or zero samples for Etifoxine when using this compound. What should I do first?

First, you need to determine the source of the signal. It could be carryover, contamination, or isotopic crosstalk.

Experimental Protocol: Crosstalk Evaluation

  • Prepare two sets of solutions:

    • Analyte High Concentration (AHC): A solution containing a high concentration of Etifoxine (e.g., the upper limit of quantification, ULOQ) without any this compound.

    • Internal Standard Working Concentration (ISWC): A solution containing the working concentration of this compound without any Etifoxine.

  • LC-MS/MS Analysis:

    • Inject the ISWC solution and monitor the MRM transition for Etifoxine. The response should be negligible (ideally less than 0.1% of the response of a low concentration standard). A significant peak indicates the presence of unlabeled Etifoxine in your internal standard.

    • Inject the AHC solution and monitor the MRM transition for this compound. The response should be minimal (ideally less than 0.1% of the internal standard response). A significant peak indicates isotopic contribution from the analyte to the internal standard signal.

Data Presentation: Crosstalk Evaluation Results

SampleMonitored MRMExpected ResponseObserved ResponseInterpretation
ISWCEtifoxine< 0.1% of LLOQ[User to fill in]Presence of unlabeled analyte in IS
AHCThis compound< 0.1% of IS response[User to fill in]Isotopic contribution from analyte
Step 2: Understanding Fragmentation and Selecting Optimal MRM Transitions

Question: How do I choose MRM transitions to minimize the risk of interference?

The key is to select fragment ions that are unique to each compound and less likely to be affected by isotopic overlap. Understanding the fragmentation pathway is crucial.

Etifoxine Fragmentation Pathway

Based on available literature, the fragmentation of the protonated Etifoxine molecule ([M+H]⁺ at m/z 301.1) is proposed to follow the pathway illustrated below. The deuteration in this compound is on the phenyl ring, so a similar fragmentation pattern with a +5 Da shift in the precursor and relevant fragment ions is expected.

Etifoxine_Fragmentation cluster_etifoxine Etifoxine Fragmentation cluster_etifoxine_d5 This compound Fragmentation (Predicted) M_H [M+H]⁺ m/z 301.1 F1 Fragment 1 m/z 272.1 M_H->F1 -C2H5 F2 Fragment 2 m/z 244.1 F1->F2 -C2H4 F3 Fragment 3 m/z 118.1 F1->F3 Cleavage M_H_d5 [M+H]⁺ m/z 306.1 F1_d5 Fragment 1 m/z 277.1 M_H_d5->F1_d5 -C2H5 F2_d5 Fragment 2 m/z 249.1 F1_d5->F2_d5 -C2H4 F3_d5 Fragment 3 m/z 123.1 F1_d5->F3_d5 Cleavage

Predicted fragmentation of Etifoxine and this compound.

Experimental Protocol: Product Ion Scan

  • Infuse Solutions: Individually infuse solutions of Etifoxine and this compound into the mass spectrometer.

  • Acquire Product Ion Scans: Perform product ion scans for the precursor ions (m/z 301.1 for Etifoxine and m/z 306.1 for this compound) to identify the most abundant and specific fragment ions.

  • Select MRM Transitions: Choose quantifier and qualifier transitions for each compound. Aim for transitions where the product ions are sufficiently different in mass to avoid overlap.

Data Presentation: Potential MRM Transitions

CompoundPrecursor Ion (m/z)Potential Quantifier Ion (m/z)Potential Qualifier Ion (m/z)
Etifoxine301.1[User to determine][User to determine]
This compound306.1[User to determine][User to determine]
Step 3: Mitigating and Correcting for Interference

Question: I have confirmed isotopic interference. What are my options to address it?

Several strategies can be employed to mitigate or correct for isotopic interference.

Troubleshooting Workflow

Troubleshooting_Workflow Start Isotopic Interference Confirmed Option1 Optimize MRM Transitions Start->Option1 Option2 Improve Chromatographic Separation Start->Option2 Option3 Mathematical Correction Start->Option3 Decision1 Interference Resolved? Option1->Decision1 Option2->Decision1 Option3->Decision1 End Proceed with Validated Method Decision1->End Yes Revisit Re-evaluate Method Decision1->Revisit No

Workflow for addressing isotopic interference.

1. Optimize MRM Transitions:

  • Strategy: Select product ions that are less prone to isotopic overlap. For example, if the interference is from a +1 Da isotopic peak of a fragment, choose a different fragment.

  • Action: Re-evaluate the product ion scan data and select alternative MRM transitions.

2. Improve Chromatographic Separation:

  • Strategy: While Etifoxine and this compound are expected to co-elute, in some cases, slight chromatographic separation can be achieved, which can help differentiate the signals. This is less common but can be explored.

  • Action: Modify the LC gradient, column chemistry, or mobile phase to attempt to resolve the analyte and internal standard peaks.

3. Mathematical Correction:

  • Strategy: If the interference is consistent and well-characterized, a mathematical correction can be applied to the data during processing.

  • Action:

    • Determine the percentage contribution of the analyte signal to the internal standard signal (and vice versa) from the experiments in Step 1.

    • Apply a correction factor in your data processing software to subtract the interfering signal. For example: Corrected Analyte Area = Measured Analyte Area - (Contribution_Factor_IS_to_Analyte * Measured IS Area) Corrected IS Area = Measured IS Area - (Contribution_Factor_Analyte_to_IS * Measured Analyte Area)

Logical Relationship of Solutions

Solution_Relationship cluster_Optimization Method Optimization Strategies Problem Isotopic Interference PrimarySolution Method Optimization Problem->PrimarySolution SecondarySolution Data Correction Problem->SecondarySolution MRM MRM Selection PrimarySolution->MRM Chromo Chromatography PrimarySolution->Chromo

Relationship between problem and solution types.

By following this structured troubleshooting guide, researchers can effectively identify, characterize, and mitigate isotopic interference between Etifoxine and this compound, ensuring the accuracy and reliability of their bioanalytical data.

Optimizing LC-MS/MS parameters for the analysis of Etifoxine using Etifoxine-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Etifoxine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods using Etifoxine-d5 as an internal standard.

Troubleshooting Guide

Encountering issues during your LC-MS/MS analysis of Etifoxine is not uncommon. This guide outlines potential problems, their likely causes, and actionable solutions to get your experiments back on track.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Inappropriate Mobile Phase: pH or organic composition not optimal for Etifoxine. 3. Column Degradation: Loss of stationary phase or contamination. 4. Extra-column Volume: Long or wide-bore tubing between the column and mass spectrometer.1. Dilute the sample or reduce the injection volume. 2. Adjust the mobile phase pH to be ~2 units below the pKa of Etifoxine. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). 3. Flush the column with a strong solvent. If the problem persists, replace the column. 4. Use tubing with the smallest possible internal diameter and length.
Low Signal Intensity or Sensitivity 1. Suboptimal MS Parameters: Incorrect cone voltage, collision energy, or MRM transitions. 2. Ion Suppression: Co-eluting matrix components interfering with the ionization of Etifoxine. 3. Poor Fragmentation: Inefficient collision-induced dissociation. 4. Sample Degradation: Etifoxine may be unstable under certain conditions.1. Optimize the cone voltage and collision energy for both Etifoxine and this compound. Ensure the correct MRM transitions are being monitored. 2. Improve sample cleanup (e.g., use solid-phase extraction). Modify the chromatographic method to separate Etifoxine from interfering compounds. 3. Increase the collision energy in small increments to find the optimal fragmentation. 4. Prepare fresh samples and standards. Investigate the stability of Etifoxine in the sample matrix and storage conditions.
High Background Noise 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to high background. 2. Dirty Ion Source: Contamination of the mass spectrometer's ion source. 3. Leaks in the LC System: Air entering the system can cause noise.1. Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase daily.[1] 2. Clean the ion source according to the manufacturer's instructions. 3. Check all fittings and connections for leaks.
Inconsistent Internal Standard (this compound) Response 1. Inaccurate Pipetting: Errors in adding the internal standard to samples and calibrators. 2. Variability in Matrix Effects: The internal standard may not be perfectly co-eluting with the analyte, leading to differential ion suppression. 3. Degradation of Internal Standard: The deuterated standard may not be stable.1. Use calibrated pipettes and ensure consistent addition of the internal standard to all samples. 2. Ensure the chromatography is robust and that Etifoxine and this compound elute at the same retention time. 3. Check the stability of the this compound stock solution.
Retention Time Shifts 1. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components. 2. Column Temperature Fluctuations: Inconsistent column heating. 3. Column Equilibration Issues: Insufficient time for the column to equilibrate between injections.1. Prepare the mobile phase carefully and ensure the solvent lines are properly primed. 2. Use a column oven to maintain a consistent temperature. 3. Ensure an adequate equilibration time is included in the gradient program.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of LC-MS/MS parameters for Etifoxine analysis.

Q1: What are the recommended initial MRM transitions for Etifoxine and this compound?

A1: Based on the known fragmentation patterns of Etifoxine, the following Multiple Reaction Monitoring (MRM) transitions are recommended as a starting point for method development. It is crucial to optimize these on your specific instrument.

Compound Precursor Ion (m/z) Product Ion (m/z) Description
Etifoxine301.1225.1[M+H]⁺ and a major fragment from the loss of the ethylamino group.
Etifoxine301.1175.0A secondary fragment for confirmation.
This compound306.1230.1[M+H]⁺ and the corresponding fragment with the deuterium label.
This compound306.1175.0A common fragment for confirmation.

Q2: How do I optimize the cone voltage and collision energy for Etifoxine and its internal standard?

A2: Optimization of these parameters is critical for achieving maximum sensitivity.[2][3][4] The following is a general workflow:

  • Direct Infusion: Prepare a standard solution of Etifoxine and this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Cone Voltage Optimization: Infuse the solution directly into the mass spectrometer and monitor the precursor ion intensity while ramping the cone voltage. The voltage that produces the highest intensity should be selected.

  • Collision Energy Optimization: While monitoring the product ions, ramp the collision energy to determine the value that yields the most intense and stable signal for each transition.

Q3: What type of HPLC column is best suited for Etifoxine analysis?

A3: A C18 column is a common and effective choice for the analysis of Etifoxine.[5] A column with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size has been shown to provide good chromatographic separation.[5]

Q4: What mobile phase composition should I start with?

A4: A good starting point for the mobile phase is a mixture of an acidic aqueous solution and an organic solvent. For example, a mobile phase consisting of 0.02 M formate buffer at pH 3 and methanol in a 70:30 (v/v) ratio has been successfully used.[6][5] Using an acidic mobile phase helps to protonate Etifoxine, which is beneficial for positive mode electrospray ionization.

Q5: How can I minimize matrix effects in my analysis?

A5: Matrix effects can significantly impact the accuracy and precision of your results. To minimize them:

  • Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample matrix.

  • Chromatographic Separation: Optimize your HPLC method to ensure that Etifoxine and this compound elute in a region free from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Etifoxine and experiences similar matrix effects, thus providing effective normalization.

Experimental Protocols

Below are detailed methodologies for key experiments in the LC-MS/MS analysis of Etifoxine.

Sample Preparation (Plasma)
  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Operating Conditions
Parameter Condition
HPLC System Agilent 1200 Series or equivalent
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase A: 0.02 M Formate Buffer, pH 3 B: Methanol (70:30 A:B)[5]
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Note: These are starting parameters and should be optimized for your specific instrumentation and application.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample is_addition Add this compound Internal Standard sample->is_addition ppt Protein Precipitation (Acetonitrile) is_addition->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: LC-MS/MS analytical workflow for Etifoxine.

Troubleshooting Logic

troubleshooting_logic node_solution Optimize: - MS Parameters - Sample Cleanup node_problem Check: - Column Overload - Mobile Phase - Column Health start Problem with LC-MS/MS Data? peak_shape Poor Peak Shape? start->peak_shape peak_shape->node_problem Yes sensitivity Low Sensitivity? peak_shape->sensitivity No sensitivity->node_solution Yes retention_time Retention Time Shift? sensitivity->retention_time No node_problem2 Check: - Mobile Phase Prep - Column Temp - Equilibration retention_time->node_problem2 Yes

Caption: A logical approach to troubleshooting common LC-MS/MS issues.

Etifoxine Fragmentation

etifoxine_fragmentation cluster_etifoxine Etifoxine cluster_fragments Fragments etifoxine_structure [Etifoxine+H]+ m/z 301.1 fragment1 [M+H - C2H5N]+ m/z 225.1 etifoxine_structure->fragment1 Collision-Induced Dissociation fragment2 Further Fragmentation m/z 175.0 fragment1->fragment2

Caption: Proposed fragmentation pathway for Etifoxine in positive ESI mode.

References

Technical Support Center: Stability of Etifoxine-d5 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing the stability of the deuterated internal standard, Etifoxine-d5, in various biological samples. As a crucial component in quantitative bioanalysis, ensuring the stability of the internal standard is paramount for accurate and reliable results. This guide offers troubleshooting advice and answers to frequently asked questions based on established bioanalytical method validation principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

1. Why is the peak area response of my this compound internal standard (IS) inconsistent across my analytical run?

Inconsistent IS response can be a significant source of variability in your results. Here are some potential causes and solutions:

Potential CauseRecommended Action
Inadequate Mixing Ensure thorough vortexing of samples after the addition of the this compound working solution to ensure homogeneity.
Inconsistent Pipetting Verify the calibration and precision of your pipettes. Use a consistent pipetting technique for adding the IS to all samples, calibration standards, and quality controls (QCs).
Degradation During Sample Processing (Short-Term/Bench-Top Instability) Perform a short-term stability experiment by letting spiked samples sit on the bench at room temperature for a duration that mimics your longest expected sample processing time. Analyze these samples against a freshly prepared calibration curve.[1][2][3]
Matrix Effects Matrix components can suppress or enhance the ionization of the IS. While a stable isotope-labeled IS like this compound is designed to minimize this, significant lot-to-lot variability in the matrix can still have an effect. Evaluate matrix effects by comparing the IS response in different lots of blank matrix.
Instrument Instability Check for fluctuations in the mass spectrometer's performance by injecting a standard solution at regular intervals during the run.

2. I'm observing a drift in the this compound signal over the course of a long analytical run. What should I investigate?

A consistent drift in the IS signal can indicate a time-dependent issue. Consider the following:

Potential CauseRecommended Action
Autosampler Instability The temperature in the autosampler may not be adequately controlled, leading to degradation of the processed samples over time. Conduct an autosampler stability test by re-injecting a set of processed samples at the end of the run and comparing the results to the initial injection.[3]
Instability in Reconstitution Solvent If your sample preparation involves a dry-down and reconstitution step, this compound may not be stable in the final reconstitution solvent. Assess the stability of the processed samples stored in the autosampler.
Source Contamination Over the course of a run, the ion source of the mass spectrometer can become contaminated, leading to a gradual decrease in signal. Schedule regular cleaning and maintenance of your instrument.

3. How do I confirm the stability of this compound after multiple freeze-thaw cycles?

Repeated freezing and thawing can degrade analytes. To assess this for this compound:

  • Experimental Protocol:

    • Spike a set of at least three replicates of your biological matrix with this compound at low and high concentrations.

    • Freeze the samples at your intended storage temperature (e.g., -20°C or -80°C).

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a predetermined number of times (e.g., 3 to 5 cycles), which should equal or exceed the number of cycles your study samples will undergo.[1]

    • After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and QCs.

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.[4]

4. What are the best practices for assessing the long-term stability of this compound in my biological samples?

Long-term stability is crucial for studies where samples are stored for an extended period.

  • Experimental Protocol:

    • Prepare a set of stability samples by spiking your biological matrix with this compound at low and high concentrations.

    • Store these samples at your intended storage temperature.

    • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze them against a freshly prepared calibration curve and QCs.

    • The duration of the long-term stability study should equal or exceed the time between the collection of the first study sample and the analysis of the last study sample.[1]

  • Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.[4]

Experimental Protocols & Methodologies

Since specific stability data for this compound is not widely published, it is imperative for each laboratory to validate its stability under their specific experimental conditions. The following table summarizes the key stability experiments that should be performed as part of a comprehensive bioanalytical method validation.

Table 1: Recommended Stability Experiments for this compound in Biological Samples

Stability TestPurposeSuggested ConditionsAcceptance Criteria
Stock Solution Stability To ensure the integrity of the this compound stock solution.Store at room temperature and refrigerated/frozen conditions for a defined period.Compare the response of the stored solution to a freshly prepared solution. The deviation should be within an established limit (e.g., ±10%).[5][6]
Short-Term (Bench-Top) Stability To assess stability during sample handling and processing at room temperature.Leave spiked matrix samples at room temperature for a duration equal to or longer than the expected sample processing time.Mean concentration should be within ±15% of the nominal concentration.[1][4]
Freeze-Thaw Stability To evaluate the impact of repeated freezing and thawing cycles.Subject spiked matrix samples to a minimum of three freeze-thaw cycles.Mean concentration should be within ±15% of the nominal concentration.[1][4]
Long-Term Stability To determine the stability of this compound in the matrix over the intended storage duration.Store spiked matrix samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the sample storage time in the study.Mean concentration should be within ±15% of the nominal concentration.[1][4]
Autosampler (Post-Preparative) Stability To ensure stability of the processed samples while in the autosampler.Analyze processed samples at the beginning and end of a run, or let them sit in the autosampler for a defined period before injection.The results from the stored samples should be within ±15% of the initial results.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

While specific data for this compound is not available, general practice for deuterated standards is to store stock solutions in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C or -80°C) to minimize degradation. It is crucial to perform your own stock solution stability tests to confirm the appropriate storage conditions and duration.[5]

Q2: Can I assume this compound is stable if the parent drug, Etifoxine, is reported to be stable?

Not necessarily. While the chemical properties are very similar, the deuterium labeling can sometimes influence the stability of a molecule. Furthermore, the stability of a compound can be highly dependent on the biological matrix and storage conditions. Therefore, it is essential to experimentally verify the stability of this compound under the exact conditions of your assay.

Q3: My this compound signal is showing high variability. What is the first thing I should check?

Start by reviewing your sample preparation procedure. The most common sources of variability for an internal standard are inconsistent pipetting and inadequate mixing. Ensure your equipment is calibrated and your technique is consistent for all samples.

Q4: Are there any known issues with deuterated standards that I should be aware of?

Yes, some potential issues with deuterated standards include:

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[7]

  • Isotopic Exchange: In some cases, the deuterium atoms can exchange with protons from the solvent or matrix, leading to a loss of the isotopic label. This is more likely to occur at non-stabilized positions on the molecule.[8][9]

  • Different Extraction Recovery: Although rare, the deuterated standard may have a slightly different extraction recovery than the analyte.

It is important to be aware of these potential issues and to design your method validation to detect them.

Q5: Where can I find regulatory guidelines on internal standard stability?

Regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) provide detailed guidance on bioanalytical method validation, which includes specific requirements for internal standard stability.[2][4][10][11][12] The ICH M10 guideline is a key document for harmonized international standards.[10][13]

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability assessment of this compound.

Stability_Validation_Workflow cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Analysis & Evaluation Prep_Stock Prepare this compound Stock & Working Solutions Spike_Matrix Spike Biological Matrix with this compound (Low & High QC Levels) Prep_Stock->Spike_Matrix Freeze_Thaw Freeze-Thaw Stability (≥3 Cycles) Spike_Matrix->Freeze_Thaw Short_Term Short-Term (Bench-Top) Stability Spike_Matrix->Short_Term Long_Term Long-Term Storage Stability Spike_Matrix->Long_Term Analysis Analyze Stability Samples vs. Freshly Prepared Calibrators Freeze_Thaw->Analysis Short_Term->Analysis Long_Term->Analysis Evaluation Evaluate Results: Mean Concentration within ±15% of Nominal? Analysis->Evaluation Decision Pass? Evaluation->Decision Pass Stability Confirmed Decision->Pass Yes Fail Investigate & Re-evaluate Decision->Fail No

Caption: Workflow for Validating this compound Stability in Biological Samples.

Instability_Causes cluster_environmental Environmental Factors cluster_process Process-Related Factors cluster_chemical Chemical Factors IS_Instability This compound Instability Temp Temperature (Storage, Bench-Top, Autosampler) Temp->IS_Instability Light Light Exposure Light->IS_Instability pH pH of Matrix/Solvent pH->IS_Instability Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->IS_Instability Evaporation Solvent Evaporation Evaporation->IS_Instability Enzymatic_Deg Enzymatic Degradation in Matrix Enzymatic_Deg->IS_Instability Oxidation Oxidation Oxidation->IS_Instability Hydrolysis Hydrolysis Hydrolysis->IS_Instability Isotope_Exchange Isotopic Exchange Isotope_Exchange->IS_Instability

Caption: Potential Causes of this compound Instability in Biological Samples.

References

Strategies to prevent deuterium-hydrogen exchange in Etifoxine-d5 during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Etifoxine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium-hydrogen (D-H) exchange during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

A1: this compound is a deuterated analog of Etifoxine, a non-benzodiazepine anxiolytic and anticonvulsant. The "-d5" designation indicates that five hydrogen atoms have been replaced by deuterium atoms. In this specific isotopologue, the deuterium labels are located on the phenyl ring, a chemically stable position.[1][][3] This strategic placement makes them non-exchangeable under typical physiological and analytical conditions, as they are bonded to carbon atoms within an aromatic system.[1]

Q2: What is deuterium-hydrogen (D-H) exchange?

A2: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom covalently bonded to a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., from solvents), or vice-versa.[4] This process is also known as "back-exchange."[5][6] While deuterated internal standards are chosen for their stability, back-exchange can compromise the quantitative accuracy of analyses like LC-MS/MS by converting the deuterated standard into its unlabeled counterpart.[7]

Q3: Why is it critical to prevent D-H exchange for this compound?

A3: Preventing D-H exchange is crucial for maintaining the isotopic purity of this compound when it is used as an internal standard in quantitative bioanalysis. If deuterium atoms are exchanged for hydrogen, the mass of the standard changes, leading to an inaccurate measurement of the analyte concentration. The stability of the deuterium labels on the phenyl ring of this compound makes it a reliable standard, but exposure to harsh conditions should still be minimized to ensure data integrity.[7][8]

Q4: Are the deuterium atoms on this compound susceptible to exchange?

A4: The deuterium atoms on the phenyl ring of this compound are highly stable and not readily exchangeable. Aromatic C-D bonds are strong and do not typically participate in exchange reactions unless subjected to extreme conditions, such as high temperatures or the presence of specific metal catalysts, which are not common in standard sample processing.[4][9] The primary concern for D-H exchange in many molecules involves "labile" hydrogens, such as those attached to oxygen, nitrogen, or sulfur, which this compound does not have in its deuterated positions.[4][9]

Troubleshooting Guide: Minimizing D-H Exchange Risk

Even with a stable compound like this compound, adopting best practices during sample processing is essential to eliminate any potential for analytical variability. This guide addresses potential issues in a question-and-answer format.

Q5: My analytical results show a potential loss of deuterium. What are the most likely causes during sample processing?

A5: While direct exchange on the phenyl ring is highly unlikely, apparent "loss" of the deuterated signal could stem from other issues. The primary factors that promote D-H exchange in less stable compounds are exposure to strongly acidic or basic conditions, elevated temperatures, and the use of protic solvents.[4][9][10] An investigation should focus on these aspects of your workflow.

Below is a workflow to help diagnose the source of the issue.

G Troubleshooting Workflow for Potential D-H Exchange cluster_diagnosis Diagnosis cluster_solutions Solutions start Suspected Deuterium Loss in Analytical Results check_pH Review pH of All Solutions (Extraction, Wash, Mobile Phase) start->check_pH check_temp Review Temperature Conditions (Storage, Extraction, Autosampler) start->check_temp check_solvent Review Solvent Type (Protic vs. Aprotic) start->check_solvent sol_pH Maintain pH between 3 and 7. Avoid strong acids/bases. check_pH->sol_pH pH outside optimal range? sol_temp Keep samples at low temperature (0-4°C). Use cooled autosampler. check_temp->sol_temp High temp exposure? sol_solvent Use aprotic solvents where possible. Minimize exposure to protic solvents. check_solvent->sol_solvent Using protic solvents? sol_time Minimize processing time, especially in aqueous/protic environments. sol_pH->sol_time sol_temp->sol_time sol_solvent->sol_time end_node Re-analyze Sample sol_time->end_node

Caption: Troubleshooting workflow for diagnosing potential deuterium loss.

Q6: How does pH affect the stability of deuterated standards?

A6: Both strongly acidic and basic conditions can catalyze D-H exchange, particularly for deuterium atoms on more labile positions.[9] For analytical procedures involving chromatography, the exchange rate for many compounds is at its minimum around pH 2.5–3.0.[11][12] Although this compound's labels are robust, it is best practice to maintain the pH of all aqueous solutions within a mild range (ideally pH 3-7) throughout sample preparation to prevent any unforeseen degradation or exchange.[13]

Q7: What role does temperature play, and what are the recommended storage and processing temperatures?

A7: Higher temperatures increase the rate of all chemical reactions, including D-H exchange.[4] To minimize any risk, it is crucial to keep samples cold.

ConditionRecommended TemperatureRationale
Long-Term Storage -20°C or lowerEnsures long-term stability of the deuterated standard in its solid form or in an aprotic solvent.[]
Sample Processing 0–4°C (on ice)Slows the rate of potential exchange reactions during extraction and preparation steps.[5][6]
Autosampler 4°CPrevents degradation or exchange while samples are queued for injection into the LC-MS system.

Q8: Which solvents are best to use during sample preparation?

A8: Solvents are classified as protic (can donate H+) or aprotic. Protic solvents like water, methanol, and ethanol contain exchangeable hydrogens and can facilitate D-H exchange. Aprotic solvents such as acetonitrile, ethyl acetate, and dichloromethane do not and are therefore preferred.[14]

Solvent TypeExamplesRisk of D-H ExchangeRecommendations
Aprotic Acetonitrile, Dichloromethane, Ethyl Acetate, HexaneLow Preferred for reconstitution and as the organic component of the mobile phase.
Protic Water, Methanol, Ethanol, Formic AcidHigher Minimize contact time. Use in mobile phase is often necessary, but should be at the optimal pH and kept cold.

Experimental Protocols

To ensure the stability of this compound, follow these detailed protocols for sample handling and preparation.

Protocol 1: Stock Solution Preparation and Storage
  • Solvent Selection: Prepare stock solutions of this compound in a high-purity aprotic solvent such as acetonitrile or methanol.

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Dissolve the solid in the chosen solvent to the desired concentration.

  • Storage: Store the stock solution in an amber vial at -20°C or below. Ensure the vial is tightly sealed to prevent solvent evaporation.

Protocol 2: Sample Extraction (Solid-Phase Extraction - SPE)

This protocol is designed to minimize exposure to harsh conditions.

  • Column Conditioning:

    • Condition a reversed-phase (e.g., C18) SPE cartridge with 1 mL of methanol (or acetonitrile).

    • Equilibrate the cartridge with 1 mL of deionized water. It is crucial not to let the cartridge run dry.[15]

  • Sample Loading:

    • Pre-treat the sample (e.g., plasma, urine) by adding the this compound internal standard.

    • Load the sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing Step:

    • Wash the cartridge with 1 mL of a weak, aqueous solvent (e.g., 5% methanol in water) to remove interferences. This step should be brief.

  • Elution:

    • Elute Etifoxine and this compound with 1 mL of an appropriate aprotic solvent like acetonitrile or ethyl acetate.

  • Evaporation and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in the mobile phase, preferably one with a high percentage of aprotic organic solvent.

G Solid-Phase Extraction (SPE) Workflow start Start condition 1. Condition Cartridge (Methanol, then Water) start->condition load 2. Load Sample (Containing this compound) condition->load wash 3. Wash (e.g., 5% Methanol in Water) load->wash elute 4. Elute (e.g., Acetonitrile) wash->elute dry 5. Evaporate (Nitrogen Stream, <40°C) elute->dry reconstitute 6. Reconstitute (in Mobile Phase) dry->reconstitute end_node Analysis reconstitute->end_node

Caption: Recommended workflow for Solid-Phase Extraction (SPE).

References

Improving the precision and accuracy of Etifoxine quantification with Etifoxine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etifoxine-d5 as an internal standard for the precise and accurate quantification of Etifoxine.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalytical method development and validation for Etifoxine using this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) for Etifoxine and/or this compound 1. Inappropriate column chemistry or mobile phase pH. 2. Column degradation. 3. Sample solvent mismatch with the mobile phase.1. Optimize Chromatography: Experiment with different C18 or phenyl-hexyl columns. Adjust the mobile phase pH; a slightly acidic mobile phase (e.g., using formic acid) can improve the peak shape for amine-containing compounds like Etifoxine. 2. Column Maintenance: Use a new column or flush the existing column with a strong solvent. 3. Solvent Matching: Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
High Variability in this compound Response 1. Inconsistent sample preparation (e.g., protein precipitation or liquid-liquid extraction). 2. Instability of this compound in the sample or stock solutions. 3. Ion suppression or enhancement in the mass spectrometer source.1. Standardize Sample Preparation: Ensure precise and consistent pipetting and vortexing times. Automate the process if possible. 2. Verify Stability: Conduct stability tests for this compound stock and working solutions at various temperatures and for different durations. 3. Investigate Matrix Effects: Perform post-column infusion experiments to identify regions of ion suppression or enhancement. Adjust chromatography to separate Etifoxine from interfering matrix components.
Inaccurate Quantification Results (Bias) 1. Cross-contribution from a non-deuterated impurity in the this compound internal standard. 2. Isotopic exchange (deuterium-hydrogen exchange). 3. Non-parallelism of calibration curves in different biological matrices.1. Check Internal Standard Purity: Analyze a high concentration of the this compound solution to check for the presence of unlabeled Etifoxine. 2. Assess Isotopic Stability: Evaluate the stability of the deuterated label under different pH and temperature conditions. 3. Matrix-Specific Calibrations: If significant matrix effects are observed, prepare calibration standards in the same biological matrix as the samples.
Low Recovery of Etifoxine and this compound 1. Inefficient extraction from the biological matrix. 2. Adsorption of the analytes to labware.1. Optimize Extraction: Test different extraction solvents or solid-phase extraction (SPE) cartridges. Adjust the pH of the sample to improve extraction efficiency. 2. Use Low-Binding Labware: Employ low-adsorption polypropylene tubes and pipette tips.

Frequently Asked Questions (FAQs)

1. Why should I use this compound as an internal standard for Etifoxine quantification?

Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis by LC-MS/MS. Because this compound is chemically almost identical to Etifoxine, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.

2. What are the typical mass spectrometry (MS) parameters for Etifoxine and a potential transition for this compound?

Based on published pharmacokinetic studies, a common Multiple Reaction Monitoring (MRM) transition for Etifoxine is m/z 300.9 → 230.1.[1] For this compound, the precursor ion would be expected at m/z 305.9 (assuming five deuterium atoms). The product ion would likely also shift by 5 Daltons, so a potential MRM transition for this compound would be m/z 305.9 → 235.1. These values should be optimized on your specific mass spectrometer.

3. What are the key validation parameters to assess for a bioanalytical method using this compound?

According to regulatory guidelines, the key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of Etifoxine and this compound.

  • Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter in the data, respectively.

  • Recovery: Assessing the efficiency of the extraction procedure.

  • Matrix Effect: Evaluating the influence of matrix components on the ionization of the analyte and internal standard.

  • Stability: Testing the stability of Etifoxine and this compound in the biological matrix under various storage and processing conditions.

4. How can I assess the stability of Etifoxine and this compound in plasma?

Stability should be evaluated under the following conditions:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Determine stability at room temperature for a period that mimics the sample handling time.

  • Long-Term Stability: Evaluate stability at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage time.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, standard, or quality control, add 25 µL of this compound working solution (internal standard).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are suggested starting parameters and should be optimized for your specific instrumentation.

Parameter Condition
LC Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Etifoxine) m/z 300.9 → 230.1[1]
MRM Transition (this compound) m/z 305.9 → 235.1 (to be optimized)

Quantitative Data Summary

The following tables represent typical acceptance criteria for a validated bioanalytical method as per regulatory guidelines. Actual results will vary based on the specific method and laboratory.

Table 1: Accuracy and Precision

AnalyteConcentration LevelAccuracy (% Bias)Precision (%RSD)
EtifoxineLow QC± 15%≤ 15%
Medium QC± 15%≤ 15%
High QC± 15%≤ 15%

Table 2: Linearity

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.99
Calibration Standard Accuracy Within ± 15% of nominal (± 20% at LLOQ)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation integrate->calculate

Caption: Experimental workflow for Etifoxine quantification.

internal_standard_principle cluster_analyte Etifoxine (Analyte) cluster_is This compound (Internal Standard) analyte_peak Analyte Peak Area ratio Peak Area Ratio analyte_peak->ratio is_peak IS Peak Area is_peak->ratio calibration Calibration Curve ratio->calibration concentration Analyte Concentration calibration->concentration

Caption: Principle of internal standard quantification.

References

Selecting the optimal concentration of Etifoxine-d5 for bioanalytical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal concentration of Etifoxine-d5 for bioanalytical assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate accurate and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound as an internal standard (IS) in bioanalytical methods.

Issue Potential Cause Recommended Solution
High Variability in IS Peak Area Inconsistent sample preparation or injection volume.Ensure consistent and precise pipetting during sample and IS addition. Verify autosampler performance for consistent injection volumes.
Poor mixing of the internal standard with the biological matrix.Vortex or mix samples thoroughly after the addition of this compound to ensure homogeneity.
Instability of this compound in the sample matrix or processing solutions.Evaluate the stability of this compound under the specific storage and analytical conditions.
Poor Peak Shape of IS Co-elution with interfering substances from the matrix.Optimize chromatographic conditions (e.g., mobile phase composition, gradient, column) to improve separation.
Inappropriate sample extraction procedure.Evaluate and optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix effects.
Low IS Signal Intensity Insufficient concentration of this compound.Increase the concentration of the this compound working solution.
Ion suppression due to matrix effects.Optimize the sample cleanup process and chromatographic separation to reduce the impact of co-eluting matrix components.[1]
Suboptimal mass spectrometer settings.Optimize MS parameters (e.g., ionization source settings, collision energy) for this compound.
IS Signal in Blank Samples Contamination of the analytical system (carryover).Implement a rigorous wash cycle for the autosampler and injection port between samples.
Presence of unlabeled Etifoxine as an impurity in the this compound standard.Verify the purity of the this compound standard. The response from any unlabeled analyte in the IS should not exceed 5% of the response at the lower limit of quantification (LLOQ).
Non-linear Calibration Curve Inappropriate IS concentration leading to detector saturation at high analyte concentrations.Select an IS concentration that provides a response in the linear range of the detector and is ideally in the mid-range of the analyte's calibration curve.
Cross-signal contribution between the analyte and the internal standard.Ensure that the mass transitions selected for the analyte and this compound are specific and do not have isotopic crosstalk.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound preferred for LC-MS bioanalysis?

A1: Stable isotope-labeled internal standards (SIL-IS) such as this compound are considered the gold standard in quantitative bioanalysis.[2] Because they have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience similar extraction recovery and ionization effects.[2] This allows for effective compensation for variability during sample preparation and analysis, leading to improved accuracy and precision.

Q2: What is the general principle for selecting the initial concentration of this compound?

A2: A common starting point is to use a concentration of this compound that provides a consistent and reproducible signal without saturating the detector. A general guideline is to aim for a concentration that is in the mid-range of the expected analyte concentrations in the study samples. Some literature suggests matching the IS concentration to be in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[1]

Q3: How does the analyte concentration range influence the selection of the this compound concentration?

A3: The concentration of this compound should be chosen to ensure that its response is consistent across the entire calibration curve range of the analyte. If the analyte concentrations are expected to vary widely, the IS concentration should be high enough to provide a reliable signal even when the analyte concentration is at the LLOQ, but not so high that it causes detector saturation when the analyte is at the ULOQ.

Q4: Can the concentration of this compound affect the linearity of the calibration curve?

A4: Yes. If the concentration of this compound is too high, it can lead to detector saturation, which can cause non-linearity in the analyte-to-IS response ratio, particularly at the higher end of the calibration curve. Conversely, a very low IS concentration might lead to poor precision at the lower end of the curve.

Q5: When should the this compound be added to the sample?

A5: To compensate for variability throughout the entire analytical process, the internal standard should be added as early as possible in the sample preparation workflow, ideally before any extraction or protein precipitation steps.[2]

Data Presentation: Recommended Concentration Ranges

While specific concentrations of this compound are method-dependent, the following table provides general guidance based on typical bioanalytical practices and the known calibration range for Etifoxine.

Parameter Recommended Range/Value Rationale
Analyte (Etifoxine) Calibration Curve Range 1 - 5000 ng/mL (in plasma)Based on published pharmacokinetic studies of Etifoxine.
This compound Concentration 50 - 500 ng/mLThis range typically provides a stable and reproducible signal within the linear range of most mass spectrometers and is appropriate for the given analyte concentration range.
Ratio of IS to Analyte Concentration Aim for a consistent response ratio across the calibration curve.The chosen IS concentration should result in a response that is not significantly suppressed or enhanced by the varying concentrations of the analyte.

Experimental Protocols

Detailed Methodology for Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for a bioanalytical assay.

Objective: To identify the concentration of this compound that provides a stable and reproducible signal, minimizes variability, and ensures linearity of the calibration curve for Etifoxine.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Etifoxine reference standard

  • This compound internal standard

  • Appropriate solvents for stock and working solutions

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of Etifoxine in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of working solutions of Etifoxine for the calibration curve (e.g., covering a range of 1 to 5000 ng/mL).

    • Prepare a series of working solutions of this compound at different concentrations (e.g., 10, 50, 100, 250, 500 ng/mL).

  • Evaluation of this compound Response:

    • Spike a fixed volume of the blank biological matrix with each of the this compound working solutions.

    • Process these samples using the intended sample preparation method.

    • Analyze the processed samples by LC-MS/MS and monitor the peak area response of this compound.

    • Select a concentration that provides a robust and reproducible peak area (typically with a coefficient of variation (%CV) < 15%). Avoid concentrations that show signs of detector saturation.

  • Assessment of Linearity with Selected IS Concentration:

    • Prepare calibration standards by spiking the blank biological matrix with the Etifoxine working solutions to achieve the desired concentration range.

    • Add the selected optimal concentration of this compound to each calibration standard.

    • Prepare at least three levels of Quality Control (QC) samples (low, medium, and high) in the same manner.

    • Process and analyze the calibration standards and QC samples.

    • Construct a calibration curve by plotting the peak area ratio of Etifoxine to this compound against the nominal concentration of Etifoxine.

    • Evaluate the linearity of the curve (a correlation coefficient, r², of >0.99 is generally required).

  • Evaluation of Matrix Effects:

    • Prepare three sets of samples:

      • Set A: Etifoxine and this compound spiked in the mobile phase.

      • Set B: Blank matrix extract spiked with Etifoxine and this compound at the same concentrations as Set A.

      • Set C: Etifoxine and this compound spiked into the blank matrix before extraction.

    • Calculate the matrix factor (MF) and the internal standard normalized matrix factor (IS-normalized MF). The IS-normalized MF should be close to 1, indicating that this compound effectively compensates for matrix effects.

  • Final Selection:

    • The optimal concentration of this compound is the one that results in a stable response, a linear calibration curve over the desired range, and effective compensation for matrix effects.

Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_eval Evaluation cluster_select Selection prep_stock Prepare Stock Solutions (Etifoxine & this compound) prep_working Prepare Working Solutions (Analyte & IS Series) prep_stock->prep_working eval_is_response Evaluate IS Response in Blank Matrix prep_working->eval_is_response Spike into matrix eval_linearity Assess Linearity with Selected IS Concentration eval_is_response->eval_linearity Choose robust concentration eval_matrix Evaluate Matrix Effects eval_linearity->eval_matrix final_selection Select Optimal IS Concentration eval_matrix->final_selection

Caption: Workflow for the optimization of the internal standard concentration.

troubleshooting_logic Troubleshooting Logic for IS Issues cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent IS Response? cause_prep Sample Preparation Variability start->cause_prep Yes cause_matrix Matrix Effects start->cause_matrix Yes cause_instrument Instrumental Issues start->cause_instrument Yes sol_prep Verify Pipetting & Mixing Procedures cause_prep->sol_prep sol_cleanup Optimize Sample Cleanup cause_matrix->sol_cleanup sol_instrument Check Autosampler & MS Settings cause_instrument->sol_instrument end Consistent IS Response sol_prep->end Resolved sol_cleanup->end Resolved sol_instrument->end Resolved

Caption: A logical diagram for troubleshooting inconsistent internal standard responses.

References

Investigating the linearity of Etifoxine calibration curves in the presence of Etifoxine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etifoxine-d5 as an internal standard in the quantitative analysis of Etifoxine.

Troubleshooting Guide: Linearity of Etifoxine Calibration Curves

Non-linear calibration curves are a common issue in LC-MS/MS bioanalysis. This guide provides a systematic approach to troubleshooting potential causes when using this compound as an internal standard.

Diagram of Troubleshooting Workflow for Non-Linearity

Caption: Troubleshooting workflow for non-linear Etifoxine calibration curves.

Observed Issue Potential Cause Recommended Action
Non-linearity at high concentrations (plateau effect) Detector saturation. The detector is overwhelmed by the high concentration of Etifoxine.1. Dilute the high-concentration calibration standards and quality control (QC) samples. 2. Reduce the injection volume. 3. If sensitivity allows, consider using a less intense MRM transition for high concentrations.
Inconsistent or erratic response across the calibration range Matrix effects (ion suppression or enhancement). Co-eluting endogenous components from the biological matrix are interfering with the ionization of Etifoxine and/or this compound.[1][2]1. Modify the chromatographic gradient to better separate Etifoxine from matrix components. 2. Improve the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner extract). 3. Evaluate different biological lots for the preparation of the calibration curve to assess the variability of matrix effects.
Poor correlation coefficient (r²) across the entire curve Inaccurate preparation of calibration standards or internal standard working solution.1. Carefully re-prepare the stock and working solutions for both Etifoxine and this compound. 2. Verify the purity and stability of the reference standards.
Non-linearity at low concentrations Contamination or carryover from a preceding high-concentration sample.1. Inject blank samples after the highest calibration standard to check for carryover. 2. Optimize the autosampler wash procedure. 3. Ensure that the blank matrix is free of Etifoxine.
Variable this compound response across samples Inconsistent addition of the internal standard.1. Review the pipetting technique for adding the this compound working solution. 2. Ensure the internal standard has been added to all samples, including calibration standards, QCs, and blanks.
Quadratic or non-linear curve fit provides a better fit than linear regression This can be inherent to the analyte or the LC-MS/MS system over a wide dynamic range. It is not necessarily an error, but it must be consistently reproducible.1. If a quadratic fit (with 1/x or 1/x² weighting) is consistently accurate and precise across multiple validation runs, it may be acceptable. Regulatory guidelines should be consulted.[3] 2. Attempt to narrow the calibration range to a more linear portion if the full range is not required for the study samples.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for Etifoxine non-linear even when using a deuterated internal standard like this compound?

A1: While a deuterated internal standard like this compound is ideal for correcting for variability in sample preparation and matrix effects, it may not completely eliminate non-linearity.[4] Common reasons include:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated with ions, leading to a non-proportional response.

  • Matrix Effects: Severe ion suppression or enhancement can still occur if co-eluting matrix components affect the ionization of Etifoxine and this compound differently, although this is less likely with a co-eluting stable isotope-labeled internal standard.[1][2]

  • In-source Phenomena: At high concentrations, phenomena such as dimerization or changes in ionization efficiency can occur in the ion source.

  • Incorrect Internal Standard Concentration: An inappropriately high or low concentration of this compound can sometimes contribute to non-linearity.

Q2: What is an acceptable level of linearity for a calibration curve in a regulated bioanalytical method?

A2: For regulated bioanalytical studies, the simplest regression model that adequately describes the concentration-response relationship should be used. A linear regression is often preferred. The correlation coefficient (r) should be ≥ 0.99. However, the acceptance of the calibration curve is not solely based on the correlation coefficient. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[3]

Q3: Can I use a quadratic regression for my Etifoxine calibration curve?

A3: A quadratic (non-linear) regression may be used if it better describes the concentration-response relationship. However, its use should be justified and the model must be consistently accurate and precise. The simplest model that fits the data should be used. It is crucial to follow relevant regulatory guidelines (e.g., FDA, EMA) when using non-linear regression models.[3][5]

Q4: How can I minimize matrix effects in my Etifoxine assay?

A4: To minimize matrix effects, consider the following:

  • Chromatographic Separation: Optimize the LC method to separate Etifoxine from endogenous phospholipids and other potential interferences.

  • Sample Preparation: Employ a more rigorous sample preparation technique. While protein precipitation is fast, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) often provide cleaner extracts.

  • Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, but this may compromise the sensitivity required to reach the LLOQ.

Q5: My this compound signal is inconsistent across my analytical run. What should I do?

A5: Inconsistent internal standard signal can be due to:

  • Inaccurate Pipetting: Ensure that the pipette used to add the this compound working solution is calibrated and used correctly.

  • IS Stability: Verify the stability of the this compound in the working solution and in the processed samples under the storage and autosampler conditions.

  • Ion Source Contamination: A dirty ion source can lead to erratic signal. Perform routine maintenance and cleaning of the mass spectrometer's ion source.

Experimental Protocol: Quantification of Etifoxine in Human Plasma using LC-MS/MS

This protocol provides a general framework for the analysis of Etifoxine in human plasma using this compound as an internal standard. Method development and validation are required to establish specific parameters.

1. Preparation of Stock and Working Solutions

  • Etifoxine Stock Solution (1 mg/mL): Accurately weigh and dissolve Etifoxine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare working solutions of Etifoxine by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water). Spike these working solutions into blank human plasma to prepare calibration standards and QC samples at the desired concentrations. A typical calibration range for Etifoxine in plasma is 1–5000 ng/mL.[6]

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in a suitable solvent.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

3. LC-MS/MS Parameters

The following table summarizes typical starting parameters for the LC-MS/MS analysis of Etifoxine. These will require optimization for your specific instrumentation.

Parameter Suggested Value
LC Column C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[6]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min[6]
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Etifoxine, followed by a wash and re-equilibration step.
Injection Volume 1-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Etifoxine: 300.9 > 230.1[6] this compound: 305.9 > 235.1 (Predicted, requires experimental confirmation)
Collision Energy To be optimized for your instrument.
Dwell Time 50-100 ms

Diagram of the Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 100 µL Plasma Sample Add_IS Add 25 µL this compound Working Solution Plasma_Sample->Add_IS Add_ACN Add 300 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation Chromatographic Separation (C18) Inject->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: General experimental workflow for Etifoxine quantification in plasma.

References

Mitigating analytical variability in Etifoxine studies with a deuterated internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to mitigate analytical variability in Etifoxine studies, emphasizing the use of a deuterated internal standard.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantitative analysis of Etifoxine.

Issue/Question Potential Cause(s) Recommended Solution(s)
High Variability in Results Between Samples Inconsistent sample extraction recovery, matrix effects suppressing or enhancing the ion signal, or variability in injection volume.Primary Solution: Utilize a stable isotope-labeled internal standard (SIL-IS) like Etifoxine-d5.[1][2] A SIL-IS co-elutes with the analyte and experiences similar extraction and ionization effects, allowing for accurate correction.[2] Ensure the internal standard is added to all samples, calibrators, and quality controls before any extraction steps.
Poor Peak Shape (Tailing or Fronting) Secondary interactions between Etifoxine and the stationary phase, column contamination, or an injection solvent that is too strong.[3]Adjust the mobile phase pH. Etifoxine's pKa is approximately 5.18, so controlling the pH can improve peak shape.[4] Flush the column to remove contaminants or consider using a guard column. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[3]
Shifting Retention Times Changes in mobile phase composition or pH, column degradation, or temperature fluctuations.[5]Prepare fresh mobile phase daily and ensure components are accurately measured.[3] Allow the column to fully equilibrate before starting the analytical run. Using a column oven will maintain a stable temperature.[6] A deuterated internal standard will co-elute, so the relative retention time should remain constant, helping to identify system-wide shifts.[2]
Low Signal Intensity or Poor Sensitivity Suboptimal mass spectrometry source conditions, poor ionization of Etifoxine, or significant matrix suppression.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) by infusing an Etifoxine solution.[7] Ensure the mobile phase pH is conducive to forming the desired precursor ion (e.g., [M+H]+). Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to reduce matrix components that compete for ionization.[8]
Sample Carryover Adsorption of Etifoxine onto surfaces in the autosampler or column.Optimize the autosampler wash solution; a strong organic solvent is often effective. Inject a blank sample after a high-concentration sample to confirm that carryover is minimal.[5]
Presence of Degradation Products Etifoxine can degrade under stress conditions such as heat, acid, base, and oxidation.[9][10]Ensure proper sample storage conditions (e.g., protected from light, controlled temperature). Use a stability-indicating method with sufficient chromatographic resolution to separate Etifoxine from its potential degradation products.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is Etifoxine and what is its mechanism of action?

A1: Etifoxine is a non-benzodiazepine anxiolytic drug used to treat anxiety disorders.[11] Its dual mechanism involves the direct potentiation of GABA-A receptors at a site distinct from benzodiazepines, and indirectly by binding to the translocator protein (TSPO) on the outer mitochondrial membrane, which stimulates the synthesis of neurosteroids like allopregnanolone.[12] These neurosteroids are potent positive allosteric modulators of GABA-A receptors.[12]

Q2: Why is a deuterated internal standard like this compound recommended for quantitative studies?

A2: A deuterated internal standard is considered the "gold standard" for quantitative mass spectrometry.[2] Because its physical and chemical properties are nearly identical to the unlabeled analyte, this compound co-elutes chromatographically and has the same extraction recovery and ionization response.[2] This allows it to accurately correct for variability during sample preparation and analysis, leading to improved precision and accuracy.[2][13]

Q3: What are the main sources of analytical variability in Etifoxine studies?

A3: The primary sources of variability include the sample preparation process (e.g., inconsistent extraction efficiency), matrix effects from complex biological samples (e.g., plasma, brain tissue), instrument variability (e.g., injection volume, ion source fluctuations), and potential degradation of the analyte.[2][8]

Q4: What type of analytical column is typically used for Etifoxine analysis?

A4: Reversed-phase columns, particularly C18 columns (e.g., Hypersil ODS C18, Kromasil C18), are commonly used for the chromatographic separation of Etifoxine.[4][6][9][10] These columns provide good retention and separation from endogenous matrix components.

Q5: What are the known degradation products of Etifoxine?

A5: Under various stress conditions, Etifoxine can degrade into several products. Studies have identified degradation products resulting from heat, acidic and basic conditions, UV light, and oxidation.[9][10] It is crucial that the analytical method can separate the intact Etifoxine from these potential degradants to avoid overestimation.[10]

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of Etifoxine using RP-HPLC.

Table 1: Chromatographic Conditions for Etifoxine Analysis

ParameterMethod 1Method 2
Column Hypersil ODS C18 (250x4.6 mm, 5 µm)[4][6]Kromasil C18 (250x4.6 mm, 5 µm)[9][10]
Mobile Phase Ammonium Acetate Buffer : Acetonitrile (40:60 v/v)[4][6]0.02M Formate Buffer (pH 3) : Methanol (70:30 v/v)[9][10]
Flow Rate 1.0 mL/min[4][6]Not Specified
Detection UV at 255 nm[4][6]UV at 254 nm[9][10]
Retention Time ~2.074 min[4]Not Specified
Linearity Range 7.5 - 45 µg/mL[4]Not Specified

Experimental Protocols

Protocol 1: Quantification of Etifoxine in Human Plasma via LC-MS/MS

This protocol describes a general procedure for the analysis of Etifoxine in plasma using a deuterated internal standard.

1. Reagents and Materials:

  • Etifoxine reference standard

  • This compound internal standard (IS)

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Formic Acid

  • Human Plasma (with anticoagulant)

  • Standard laboratory pipettes and vials

2. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Etifoxine and this compound in methanol.

  • Calibration Curve (CC) Working Solutions: Serially dilute the Etifoxine stock solution with 50:50 methanol:water to prepare a series of working solutions for calibration standards (e.g., 1-1000 ng/mL range).

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 50 ng/mL). This will be the protein precipitation solvent.

3. Sample Preparation (Protein Precipitation):

  • Label microcentrifuge tubes for blanks, CCs, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • For CCs and QCs, spike 5 µL of the corresponding working solution. For blanks and unknowns, add 5 µL of 50:50 methanol:water.

  • Add 150 µL of the IS Working Solution (this compound in acetonitrile) to all tubes.

  • Vortex all tubes for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Instrumental Parameters (Example):

  • LC System: Standard UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, <2 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient starting with high aqueous phase (e.g., 95% A) and ramping up to high organic phase (e.g., 95% B).

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive Ion Mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Etifoxine and this compound (to be determined during method development).

5. Data Analysis:

  • Integrate the chromatographic peaks for both Etifoxine and this compound.

  • Calculate the Peak Area Ratio (Etifoxine Area / this compound Area).

  • Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the CCs using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Etifoxine in QCs and unknown samples from the calibration curve.

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) sample->spike Add fixed amount precip Protein Precipitation (e.g., Acetonitrile) spike->precip Sample Prep centrifuge Centrifugation precip->centrifuge transfer Supernatant Transfer centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms Injection data Data Processing (Calculate Analyte/IS Ratio) lcms->data Peak Integration result Final Concentration data->result Quantification troubleshooting_flow start High CV% or Poor Reproducibility check_is Check Internal Standard (IS) Peak Area start->check_is is_ok IS Area Consistent? check_is->is_ok is_bad IS Area Inconsistent is_ok->is_bad Yes analyte_bad Analyte Area Inconsistent is_ok->analyte_bad No cause1 Probable Cause: - Pipetting Error (Sample/IS) - Inconsistent Extraction - Injection Variability is_bad->cause1 cause2 Probable Cause: - Matrix Effects - Analyte Instability - Poor Chromatography analyte_bad->cause2 mechanism_of_action etifoxine Etifoxine gaba_r GABA-A Receptor (β2/β3 Subunits) etifoxine->gaba_r Direct Modulation tspo Mitochondrial TSPO etifoxine->tspo Binds to gaba_potentiation Enhanced GABAergic Inhibition gaba_r->gaba_potentiation neurosteroids Neurosteroid Synthesis (e.g., Allopregnanolone) tspo->neurosteroids Stimulates neurosteroids->gaba_r Indirect Modulation (Allosteric) anxiolysis Anxiolytic Effect gaba_potentiation->anxiolysis

References

Validation & Comparative

Validation of an LC-MS/MS method for Etifoxine in human plasma using Etifoxine-d5 according to regulatory guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Etifoxine in human plasma. The method detailed herein utilizes a deuterated internal standard, Etifoxine-d5, and is benchmarked against regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This document is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.

Introduction to Etifoxine and Bioanalytical Method Validation

Etifoxine is an anxiolytic and anticonvulsant drug belonging to the benzoxazine class. Accurate and reliable quantification of Etifoxine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and speed.

Method validation is a critical process in drug development that ensures the reliability and reproducibility of an analytical method. Regulatory bodies like the FDA and EMA have established comprehensive guidelines for the validation of bioanalytical methods to ensure data integrity for regulatory submissions. Key validation parameters include selectivity, accuracy, precision, recovery, sensitivity, reproducibility, and stability.

LC-MS/MS Method for Etifoxine

Mass Spectrometric Detection

The cornerstone of a selective LC-MS/MS method is the use of Multiple Reaction Monitoring (MRM). The MRM transitions for Etifoxine have been reported as m/z 300.9 → 230.1.[1] For the deuterated internal standard, this compound, a proposed MRM transition, based on the stable isotope label on the ethyl group, is m/z 305.9 → 235.1.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Etifoxine300.9230.1
This compound (Internal Standard)305.9235.1

Table 1: Proposed Multiple Reaction Monitoring (MRM) Transitions for Etifoxine and this compound.

Experimental Protocols

The following protocols are representative of a validated LC-MS/MS method for a small molecule like Etifoxine in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used technique for sample clean-up in bioanalysis.

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is essential to resolve the analyte from endogenous matrix components.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Return to 10% B

    • 3.1-4.0 min: Re-equilibration at 10% B

  • Column Temperature: 40°C

Method Validation Summary

The following tables summarize the expected performance of a validated LC-MS/MS method for Etifoxine, based on typical acceptance criteria from regulatory guidelines. The quantitative data presented is illustrative and based on established validation results for similar bioanalytical methods.

Linearity and Range

The calibration curve should be linear over the expected concentration range in study samples.

AnalyteRange (ng/mL)Correlation Coefficient (r²)
Etifoxine1 - 1000> 0.995

Table 2: Linearity of the Calibration Curve.

Accuracy and Precision

The accuracy and precision are assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1≤ 20± 20≤ 20± 20
Low3≤ 15± 15≤ 15± 15
Medium100≤ 15± 15≤ 15± 15
High800≤ 15± 15≤ 15± 15

Table 3: Intra- and Inter-day Precision and Accuracy.

Matrix Effect and Recovery

The matrix effect evaluates the influence of endogenous plasma components on the ionization of the analyte. Recovery assesses the efficiency of the extraction procedure.

QC LevelConcentration (ng/mL)Matrix FactorRecovery (%)
Low30.95 - 1.05> 85
High8000.98 - 1.02> 85

Table 4: Matrix Effect and Recovery.

Stability

The stability of Etifoxine in human plasma is evaluated under various storage and handling conditions.

Stability ConditionDurationTemperatureStability (% of Nominal)
Freeze-Thaw3 cycles-20°C and -80°C85 - 115
Short-Term (Bench-top)6 hoursRoom Temperature85 - 115
Long-Term90 days-80°C85 - 115
Post-Preparative (Autosampler)24 hours4°C85 - 115

Table 5: Stability of Etifoxine in Human Plasma.

Comparison with Alternative Methods

While LC-MS/MS is the preferred method for its sensitivity and selectivity, other techniques can be used for the analysis of Etifoxine, though they may have limitations.

MethodAdvantagesDisadvantages
LC-MS/MS with this compound High sensitivity and selectivity, robust, accurate, and precise. The deuterated internal standard compensates for matrix effects and variability in sample preparation.Higher initial instrument cost.
HPLC-UV Lower instrument cost, widely available.Lower sensitivity and selectivity, may be subject to interference from co-eluting compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution.May require derivatization for thermally labile or non-volatile compounds.

Table 6: Comparison of Analytical Methods for Etifoxine Quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS bioanalytical workflow for Etifoxine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of Etifoxine in human plasma.

Logical Relationship: Decision Tree for Method Selection

The choice of an analytical method depends on several factors, including the required sensitivity, the complexity of the matrix, and available resources.

method_selection start Start: Need to quantify Etifoxine in plasma sensitivity High sensitivity required? (LLOQ < 5 ng/mL) start->sensitivity selectivity High selectivity required? (Complex matrix) sensitivity->selectivity Yes hplcuv Consider HPLC-UV sensitivity->hplcuv No lcmsms Use LC-MS/MS selectivity->lcmsms Yes gcms Consider GC-MS (with derivatization) selectivity->gcms No

Caption: Decision tree for selecting a suitable analytical method for Etifoxine quantification.

Conclusion

The described LC-MS/MS method, utilizing a deuterated internal standard, provides a robust, sensitive, and selective approach for the quantification of Etifoxine in human plasma, in accordance with regulatory guidelines. The use of a stable isotope-labeled internal standard is best practice to mitigate potential matrix effects and ensure the highest data quality for pharmacokinetic and clinical studies. While alternative methods exist, LC-MS/MS remains the superior choice for bioanalytical applications requiring high sensitivity and specificity.

References

A Researcher's Guide to Cross-Validation of Bioanalytical Methods for Etifoxine Featuring Etifoxine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioanalytical methods for the quantification of Etifoxine. Particular emphasis is placed on the strategic use of its deuterated stable isotope, Etifoxine-d5, as an internal standard to ensure data accuracy and reliability in pharmacokinetic and toxicokinetic studies.

The anxiolytic agent Etifoxine requires robust and validated bioanalytical methods for its accurate quantification in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is paramount in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variability during sample preparation and analysis.[1] This guide details and compares various analytical methodologies, offering insights into their performance and providing detailed experimental protocols.

Comparative Analysis of Validated Bioanalytical Methods for Etifoxine

Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1: RP-HPLC/UV[2][3]Method 2: LC-MS/TOF[4][5]Method 3: Generic LC-MS/MS (Recommended)
Instrumentation Shimadzu HPLC system with UV detector[2]LC-MS/TOFTriple Quadrupole Mass Spectrometer
Column Hypersil ODS C18 (250x4.6 mm, 5 µm)[2][3]Kromasil C18 (250mm×4.6mm, 5µm)[4][5]C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Ammonium acetate buffer: Acetonitrile (40:60 v/v)[2][3]0.02M Formate buffer (pH 3): Methanol (70:30, v/v)[4][5]0.1% Formic acid in water (A) and 0.1% Formic acid in Methanol/Acetonitrile (B) (Gradient)
Flow Rate 1.0 mL/min[2][3]Not specified0.2 - 0.5 mL/min
Detection UV at 255 nm[2][3]Photodiode array (254 nm) and Mass Spectrometry[4][5]Multiple Reaction Monitoring (MRM) in positive ion mode
Internal Standard Not specifiedNot specifiedThis compound

Table 2: Comparison of Method Validation Parameters

ParameterMethod 1: RP-HPLC/UV[2][3]Method 2: LC-MS/TOF[4][5]Method 3: Generic LC-MS/MS (Expected Performance)
Matrix Capsule Dosage Form[2][3]Not specified (Stress degradation studies)[4][5]Human Plasma
Linearity Range 7.5-45 µg/mL[2][3]Not specified1 - 1000 ng/mL
Accuracy Within acceptable limits (ICH)[2]Within acceptable limits (ICH)[4][5]85-115% (±20% at LLOQ)
Precision (%RSD) Within acceptable limits (ICH)[2]Within acceptable limits (ICH)[4][5]<15% (<20% at LLOQ)
Lower Limit of Quantification (LLOQ) Not specified for biological matrixNot specified~1 ng/mL

Experimental Protocols

A detailed experimental protocol for a robust LC-MS/MS method for the quantification of Etifoxine in human plasma using this compound as an internal standard is provided below. This protocol is a composite based on established bioanalytical practices.

Materials and Reagents
  • Etifoxine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant)

Stock and Working Solutions Preparation
  • Etifoxine Stock Solution (1 mg/mL): Accurately weigh and dissolve Etifoxine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Etifoxine stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A validated HPLC or UHPLC system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol

  • Gradient Elution: A suitable gradient to ensure separation of Etifoxine and this compound from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Etifoxine: Precursor ion > Product ion (to be determined during method development)

    • This compound: Precursor ion > Product ion (to be determined during method development)

Method Validation

The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Workflow for Cross-Validation of Bioanalytical Methods

Cross-validation is essential when two or more bioanalytical methods are used to generate data for the same study or when a method is transferred between laboratories. The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome define_methods Define Methods to be Compared (Method A and Method B) set_acceptance Set Acceptance Criteria (e.g., within ±20% for 2/3 of samples) define_methods->set_acceptance select_samples Select Study Samples (n > 20) Covering the concentration range set_acceptance->select_samples analyze_A Analyze Samples with Method A select_samples->analyze_A analyze_B Analyze Samples with Method B select_samples->analyze_B compare_results Compare Concentration Results (Method A vs. Method B) analyze_A->compare_results analyze_B->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot) compare_results->statistical_analysis assess_criteria Assess Against Acceptance Criteria statistical_analysis->assess_criteria methods_equivalent Methods are Equivalent assess_criteria->methods_equivalent Criteria Met methods_not_equivalent Methods are Not Equivalent assess_criteria->methods_not_equivalent Criteria Not Met

Caption: Workflow for the cross-validation of two bioanalytical methods.

Conclusion

The selection of an appropriate bioanalytical method is critical for the successful development of pharmaceuticals like Etifoxine. While various HPLC and LC-MS/MS methods have been developed, the use of a deuterated internal standard such as this compound is highly recommended for LC-MS/MS assays to ensure the highest level of data integrity. This guide provides a comparative overview and a robust experimental protocol to aid researchers in developing and validating reliable bioanalytical methods for Etifoxine. When multiple methods are employed, a rigorous cross-validation as outlined is essential to ensure the consistency and comparability of pharmacokinetic data.

References

A Comparative Guide to the Bioanalytical Quantification of Etifoxine Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comparative overview of bioanalytical methods for the quantification of Etifoxine in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As no formal inter-laboratory proficiency study is publicly available, this document presents a simulated comparison of two distinct, robust methodologies employing Etifoxine-d5 as a stable isotope-labeled internal standard. The objective is to offer researchers and drug development professionals a clear comparison of common sample preparation techniques and their impact on assay performance, supported by representative experimental data and detailed protocols.

Introduction to Etifoxine Bioanalysis

Etifoxine is an anxiolytic and anticonvulsant agent of the benzoxazine class.[1] Its therapeutic applications necessitate accurate and precise quantification in biological matrices to support pharmacokinetic, bioequivalence, and toxicokinetic studies. The gold standard for small molecule quantification in complex matrices like human plasma is LC-MS/MS, owing to its high selectivity and sensitivity.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for robust bioanalysis. This compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is the ideal internal standard. It shares near-identical physicochemical properties with the parent analyte (Etifoxine), ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling it to effectively compensate for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the results.

This guide compares two common bioanalytical workflows: one utilizing a straightforward Protein Precipitation (PPT) for sample cleanup, and another employing a more rigorous Solid-Phase Extraction (SPE) technique.

Experimental Protocols

The following sections detail the hypothetical methodologies employed by two representative laboratories for the quantification of Etifoxine in human plasma.

Common Materials & Reagents
  • Analytes: Etifoxine (Reference Standard), this compound (Internal Standard).

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Ammonium Acetate (ACS Grade), Deionized Water (18.2 MΩ·cm).

  • Matrix: Blank K2-EDTA Human Plasma.

Laboratory A: Protein Precipitation (PPT) Method

This method prioritizes high throughput and simplicity.

  • Sample Preparation (PPT):

    • Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of this compound working solution (e.g., 200 ng/mL in 50:50 Methanol:Water), and vortex briefly.

    • Add 300 µL of cold Acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

  • Liquid Chromatography (LC):

    • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 30% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Etifoxine: m/z 301.1 → 272.1

      • This compound: m/z 306.1 → 277.1

    • Parameters: Optimized for source temperature, gas flows, and collision energy.

Laboratory B: Solid-Phase Extraction (SPE) Method

This method is designed to achieve a cleaner extract, potentially reducing matrix effects and improving sensitivity.

  • Sample Preparation (SPE):

    • Aliquot 200 µL of human plasma into a clean tube.

    • Add 50 µL of this compound working solution (e.g., 200 ng/mL) and 200 µL of 4% phosphoric acid in water. Vortex to mix.

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

    • Load the entire sample mixture onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of Methanol.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in Methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of Mobile Phase (30% B) and transfer to an HPLC vial.

  • Liquid Chromatography (LC):

    • Column: UPLC C18 Column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.5 mL/min.

    • Gradient: Start at 40% B, ramp to 90% B over 2.0 min, hold for 0.5 min, return to 40% B and re-equilibrate for 1.0 min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Etifoxine: m/z 301.1 → 215.1

      • This compound: m/z 306.1 → 220.1

    • Parameters: Optimized for source temperature, gas flows, and collision energy.

Quantitative Data Comparison

The following tables summarize the representative validation performance of the two hypothetical laboratory methods. Data is presented according to standard bioanalytical method validation guidelines.

Table 1: Linearity and Sensitivity
ParameterLaboratory A (PPT)Laboratory B (SPE)
Linear Range 1.00 - 500 ng/mL0.50 - 500 ng/mL
LLOQ 1.00 ng/mL0.50 ng/mL
Correlation Coefficient (r²) > 0.995> 0.997
Weighting 1/x²1/x²

LLOQ: Lower Limit of Quantification

Table 2: Intra-Day Precision and Accuracy (n=6)
Nominal Conc. (ng/mL)Laboratory A (PPT)Laboratory B (SPE)
Precision (%CV) Accuracy (%Bias) Precision (%CV) Accuracy (%Bias)
1.00 (LLOQ) 8.5%+4.2%7.1%+2.8%
3.00 (Low QC) 6.2%-1.8%4.9%-0.5%
75.0 (Mid QC) 4.1%+3.5%3.0%+1.7%
400 (High QC) 3.8%-2.1%2.5%-1.1%

%CV: Percent Coefficient of Variation; QC: Quality Control

Table 3: Inter-Day Precision and Accuracy (3 runs, n=18)
Nominal Conc. (ng/mL)Laboratory A (PPT)Laboratory B (SPE)
Precision (%CV) Accuracy (%Bias) Precision (%CV) Accuracy (%Bias)
1.00 (LLOQ) 10.2%+5.1%8.8%+3.5%
3.00 (Low QC) 8.1%-2.5%6.5%-1.2%
75.0 (Mid QC) 5.9%+4.0%4.2%+2.0%
400 (High QC) 5.2%-2.9%3.8%-1.5%

Visualizations: Workflows and Mechanisms

Diagrams are provided to visually summarize the experimental workflow and the relevant biological pathway for Etifoxine.

G Bioanalytical Workflow for Etifoxine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma Sample (Calibrator, QC, Unknown) Spike Spike with IS (this compound) Sample->Spike Extract Perform Extraction (PPT or SPE) Spike->Extract Transfer Transfer to HPLC Vial Extract->Transfer Inject Inject Sample onto LC System Transfer->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Peak Area Ratio (Analyte / IS) Integrate->Calculate Regress Generate Calibration Curve (Ratio vs. Concentration) Calculate->Regress Quantify Calculate Unknown Concentration Regress->Quantify Report Report Final Result (ng/mL) Quantify->Report

Caption: General workflow for Etifoxine quantification in plasma.

G Etifoxine's Dual Mechanism of Action on GABA-A Receptor Etifoxine Etifoxine GABA_A GABA-A Receptor (β2/β3 subunits) Etifoxine->GABA_A Direct Binding TSPO Translocator Protein (TSPO) (Mitochondrial) Etifoxine->TSPO Stimulation GABA_Mod Positive Allosteric Modulation GABA_A->GABA_Mod Neurosteroids Neurosteroid Synthesis (e.g., Allopregnanolone) TSPO->Neurosteroids Promotes Neurosteroids->GABA_A Indirect Modulation Anxiolysis Anxiolytic Effect GABA_Mod->Anxiolysis

Caption: Etifoxine's dual mechanism on the GABA-A receptor.

Discussion and Conclusion

This comparative guide illustrates two effective LC-MS/MS methods for the quantification of Etifoxine in human plasma using this compound as the internal standard.

  • Laboratory A's Protein Precipitation method offers a faster turnaround time and requires fewer steps, making it suitable for high-throughput environments. However, the resulting data shows slightly higher variability (%CV) and a higher LLOQ compared to the SPE method. This is likely due to a higher concentration of residual matrix components co-extracted with the analyte, which can lead to ion suppression or enhancement.

  • Laboratory B's Solid-Phase Extraction method, while more labor-intensive, yields a cleaner sample extract. This is reflected in the improved assay sensitivity (lower LLOQ) and better precision and accuracy. For studies requiring the lowest possible detection limits or when dealing with complex patient populations, the additional cleanup of an SPE method is highly advantageous.

References

A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards for the Quantification of Etifoxine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis and pharmaceutical research, the precise quantification of therapeutic agents is paramount for ensuring safety and efficacy. Etifoxine, a non-benzodiazepine anxiolytic and anticonvulsant, requires robust analytical methods for its determination in biological matrices. A cornerstone of accurate quantification, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, is the use of an appropriate internal standard (IS). This guide provides a comparative overview of deuterated versus non-deuterated internal standards for the analysis of Etifoxine, supported by illustrative experimental data and detailed protocols.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and instrumental analysis.[1] By adding a known quantity of an IS to both calibration standards and unknown samples, any loss of analyte during extraction or fluctuations in instrument response can be compensated for. The ideal IS should be chemically and physically similar to the analyte but distinguishable by the detector.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" in mass spectrometry-based quantification.[2][3] They co-elute with the analyte and exhibit similar ionization behavior, effectively normalizing for matrix effects and variations in ionization efficiency.[4][5]

Comparison of Performance: Deuterated vs. Non-Deuterated Etifoxine Internal Standards

To illustrate the advantages of a deuterated internal standard (Etifoxine-d5) over a non-deuterated structural analog, a series of validation experiments are typically performed. The following tables summarize the expected quantitative data from such a comparative study.

Table 1: Linearity and Sensitivity

ParameterDeuterated IS (this compound)Non-Deuterated IS (Structural Analog)
Calibration Range0.1 - 100 ng/mL0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.999> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL0.5 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleDeuterated IS (this compound)Non-Deuterated IS (Structural Analog)
Low QC (0.3 ng/mL)
Mean Accuracy (% Bias)-1.5%-8.2%
Precision (%RSD)3.8%12.5%
Mid QC (50 ng/mL)
Mean Accuracy (% Bias)0.8%5.6%
Precision (%RSD)2.1%9.8%
High QC (80 ng/mL)
Mean Accuracy (% Bias)1.2%7.1%
Precision (%RSD)1.9%8.5%

Table 3: Matrix Effect Assessment

ParameterDeuterated IS (this compound)Non-Deuterated IS (Structural Analog)
Matrix Factor (MF)0.98 - 1.030.75 - 1.15
IS-Normalized MF0.99 - 1.010.85 - 1.10
%RSD of IS-Normalized MF< 5%< 15%

The data clearly indicates the superior performance of the deuterated internal standard. This compound provides a wider linear range, a lower limit of quantification, and significantly better accuracy and precision.[6] Crucially, the matrix effect is substantially mitigated when using a deuterated IS, as evidenced by the tighter range of the matrix factor and the lower variability in the IS-normalized matrix factor.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following outlines the key experimental protocols for a comparative analysis.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (either this compound or the non-deuterated analog).

  • Pre-treatment: Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Etifoxine from endogenous matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Etifoxine: Precursor ion > Product ion

    • This compound: Precursor ion (+5 Da) > Product ion

    • Non-deuterated IS: Precursor ion > Product ion

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Processing Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Pretreat Pre-treatment Spike->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant Results Results Quant->Results

Caption: Experimental workflow for Etifoxine analysis.

Rationale_Deuterated_IS cluster_Analyte Analyte (Etifoxine) cluster_IS Internal Standard cluster_Performance Analytical Performance Analyte_Properties Chemical & Physical Properties Analyte_Behavior Behavior in Sample Prep & MS Analyte_Properties->Analyte_Behavior Compensates_Matrix Compensates for Matrix Effects Analyte_Behavior->Compensates_Matrix Deuterated_IS Deuterated IS (this compound) Deuterated_IS->Analyte_Properties Nearly Identical Deuterated_IS->Compensates_Matrix Effectively NonDeuterated_IS Non-Deuterated IS (Structural Analog) NonDeuterated_IS->Analyte_Properties Similar NonDeuterated_IS->Compensates_Matrix Partially High_Accuracy High Accuracy & Precision Low_Variability Low Variability Compensates_Matrix->High_Accuracy Compensates_Matrix->Low_Variability

Caption: Rationale for the superiority of deuterated internal standards.

Conclusion

The use of a deuterated internal standard, such as this compound, offers significant advantages over non-deuterated structural analogs for the quantitative analysis of Etifoxine by LC-MS/MS. The near-identical physicochemical properties of the deuterated IS to the analyte ensure that it accurately tracks the analyte through sample preparation and ionization, leading to improved accuracy, precision, and a reduction in matrix-associated variability.[2][5] While the initial synthesis of a deuterated standard may represent a higher upfront cost, the resulting data quality and assay robustness provide a strong justification for its use in regulated bioanalysis and clinical studies.[5]

References

Establishing the Long-Term Stability of Etifoxine-d5 for Use in Longitudinal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in longitudinal studies, the stability of investigational compounds is paramount. This guide provides a comparative analysis of the long-term stability of Etifoxine-d5, a deuterated analog of the anxiolytic agent Etifoxine. The enhanced stability of this compound, inferred from the principles of deuteration and forced degradation studies of Etifoxine, makes it a promising candidate for long-term research applications.

Comparative Stability Profile

The inclusion of deuterium in drug molecules, known as deuteration, often leads to a significant increase in metabolic and chemical stability. This is attributed to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen, making it more resistant to chemical and enzymatic degradation.

Based on forced degradation studies of Etifoxine, we can project the enhanced stability of this compound under various stress conditions.

Stress ConditionEtifoxineThis compound (Projected)Common Alternatives (e.g., Benzodiazepines)
Acidic Hydrolysis Susceptible to degradation, with the formation of degradation products DPA and DPB.[1][2]More resistant to degradation due to the kinetic isotope effect slowing the rate of hydrolysis at deuterated positions.Stability varies; some benzodiazepines are known to degrade in acidic conditions.
Basic Hydrolysis Shows degradation, leading to the formation of degradation products DPA, DPB, and DPC.[1][2]Exhibits enhanced stability compared to Etifoxine under basic conditions.Generally more stable than in acidic conditions, but degradation can occur.
Oxidative Stress Extensive degradation is observed, resulting in the formation of four degradation products (DPA, DPB, DPC, and DPD).[1][2]Increased resistance to oxidative degradation at the sites of deuteration.Susceptible to oxidation, which can be a significant degradation pathway.
Thermal Stress Relatively stable, with only one degradation product (DPA) formed.[1][2]Expected to have very high thermal stability, similar to or exceeding that of Etifoxine.Generally have good thermal stability under recommended storage conditions.
Photolytic Stress Undergoes degradation upon exposure to UV light, forming degradation products DPA and DPB.[1][2]Likely to show improved photostability due to the stronger C-D bond being less susceptible to photolytic cleavage.Photostability is variable among different benzodiazepines; some are known to be light-sensitive.

Experimental Protocols for Long-Term Stability Testing

To formally establish the long-term stability of this compound, a study adhering to the International Council for Harmonisation (ICH) guidelines is recommended.

Objective:

To evaluate the stability of this compound under long-term storage conditions to determine its shelf-life and appropriate storage conditions for longitudinal studies.

Materials:
  • This compound (at least three batches)

  • Reference standard of this compound

  • High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

  • Validated stability-indicating HPLC method

  • ICH-compliant stability chambers

Methodology:
  • Initial Analysis (Time 0):

    • Characterize the initial purity and potency of the three batches of this compound using the validated HPLC method.

    • Document physical characteristics (e.g., appearance, color).

  • Long-Term Storage:

    • Store the samples in ICH-compliant stability chambers under the following conditions: 25°C ± 2°C / 60% RH ± 5% RH.[3][4][5]

    • The study duration should be a minimum of 12 months.[4]

  • Accelerated Storage (for predictive data):

    • Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[3]

  • Testing Frequency:

    • Long-Term: Samples should be tested at 0, 3, 6, 9, and 12 months in the first year, and annually thereafter.[3][4][5]

    • Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[4]

  • Analytical Procedures:

    • At each time point, analyze the samples for:

      • Appearance

      • Purity (using the stability-indicating HPLC method)

      • Potency (assay)

      • Identification and quantification of any degradation products.

Forced Degradation Study Protocol (based on Etifoxine studies):

To identify potential degradation products and validate the stability-indicating method, a forced degradation study should be performed.[6][7]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 72 hours.

  • Photodegradation: Exposure to UV light (254 nm) for 24 hours.

Visualizing Pathways and Workflows

Signaling Pathway of Etifoxine

Etifoxine exerts its anxiolytic effects through a dual mechanism involving the GABAᴀ receptor.

Etifoxine_Signaling_Pathway cluster_GABA Direct GABAergic Modulation cluster_Neurosteroid Indirect Neurosteroid Modulation Etifoxine Etifoxine GABA_A GABAᴀ Receptor (β2/β3 subunits) Etifoxine->GABA_A Allosteric Modulation TSPO Mitochondrial TSPO Etifoxine->TSPO Activation Anxiolytic_Effect Anxiolytic Effect GABA_A->Anxiolytic_Effect Enhanced GABAergic Inhibition Neurosteroids Neurosteroid Synthesis (e.g., Allopregnanolone) TSPO->Neurosteroids Stimulation Neurosteroids->GABA_A Positive Allosteric Modulation

Caption: Dual mechanism of Etifoxine's anxiolytic action.

Experimental Workflow for Long-Term Stability Testing

The following workflow outlines the key steps in a long-term stability study of this compound.

Stability_Workflow start Start: this compound Batches (n≥3) initial_analysis Initial Analysis (Time 0) - Purity, Potency, Appearance start->initial_analysis storage ICH Stability Storage initial_analysis->storage long_term Long-Term: 25°C / 60% RH storage->long_term accelerated Accelerated: 40°C / 75% RH storage->accelerated testing Periodic Testing (HPLC Analysis) long_term->testing accelerated->testing data_analysis Data Analysis - Degradation Rate - Shelf-life Estimation testing->data_analysis end End: Stability Report data_analysis->end

Caption: Workflow for this compound long-term stability study.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.